4,5-Difluoro-2-methoxybenzylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,5-difluoro-2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSNRJCSFRPZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590681 | |
| Record name | 1-(4,5-Difluoro-2-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-93-4 | |
| Record name | 4,5-Difluoro-2-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4,5-Difluoro-2-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,5-difluoro-2-methoxybenzylamine, a valuable building block in pharmaceutical and agrochemical research. The document details two principal synthetic routes, starting from either 4,5-difluoro-2-methoxybenzaldehyde or 4,5-difluoro-2-methoxybenzonitrile. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.
Core Synthesis Pathways
Two primary and viable pathways for the synthesis of this compound are outlined below. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.
Pathway 1: Reductive Amination of 4,5-Difluoro-2-methoxybenzaldehyde
This pathway involves the formylation of a suitable precursor to yield 4,5-difluoro-2-methoxybenzaldehyde, followed by reductive amination to produce the target benzylamine.
Pathway 2: Reduction of 4,5-Difluoro-2-methoxybenzonitrile
This alternative route begins with the synthesis of 4,5-difluoro-2-methoxybenzonitrile, which is then reduced to the final product.
Pathway 1: Detailed Experimental Protocols and Data
Step 1.1: Synthesis of 4,5-Difluoro-2-methoxybenzaldehyde
A common method for the introduction of a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction.
-
Reaction: 3,4-Difluoroanisole to 4,5-Difluoro-2-methoxybenzaldehyde
-
Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
-
Experimental Protocol:
-
To a stirred solution of N,N-Dimethylformamide (1.2 eq.) at 0 °C, slowly add phosphorus oxychloride (1.2 eq.).
-
Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
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To this mixture, add 3,4-difluoroanisole (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
-
| Parameter | Value |
| Starting Material | 3,4-Difluoroanisole |
| Key Reagents | POCl₃, DMF |
| Solvent | Dichloromethane (optional) |
| Temperature | 0 °C to 70 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
| Purification | Column Chromatography/Distillation |
Step 1.2: Reductive Amination of 4,5-Difluoro-2-methoxybenzaldehyde
The conversion of the aldehyde to the primary amine is a standard reductive amination procedure.
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Reaction: 4,5-Difluoro-2-methoxybenzaldehyde to this compound
-
Reagents: Ammonia (or ammonium acetate), a reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation).
-
Experimental Protocol (using NaBH₄):
-
Dissolve 4,5-difluoro-2-methoxybenzaldehyde (1.0 eq.) in methanol.
-
Add a solution of ammonia in methanol (excess, e.g., 7N solution) or ammonium acetate (2-3 eq.).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5-2.0 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude amine by column chromatography or distillation.
-
| Parameter | Value |
| Starting Material | 4,5-Difluoro-2-methoxybenzaldehyde |
| Ammonia Source | Ammonia in Methanol or Ammonium Acetate |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours |
| Typical Yield | 60-80% |
| Purification | Column Chromatography/Distillation |
Pathway 2: Detailed Experimental Protocols and Data
Step 2.1: Synthesis of 4,5-Difluoro-2-methoxybenzonitrile
This can be achieved via a Sandmeyer reaction from the corresponding aniline.
-
Reaction: 4,5-Difluoro-2-methoxyaniline to 4,5-Difluoro-2-methoxybenzonitrile
-
Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN)
-
Experimental Protocol:
-
Dissolve 4,5-difluoro-2-methoxyaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Monitor for the cessation of nitrogen evolution.
-
Cool the mixture and extract the product with a suitable organic solvent like toluene or ethyl acetate.
-
Wash the organic layer with aqueous sodium hydroxide and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting benzonitrile by recrystallization or column chromatography.[1]
-
| Parameter | Value |
| Starting Material | 4,5-Difluoro-2-methoxyaniline |
| Key Reagents | NaNO₂, HCl, CuCN |
| Solvent | Water |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 65-80% |
| Purification | Recrystallization/Column Chromatography |
Step 2.2: Reduction of 4,5-Difluoro-2-methoxybenzonitrile
The nitrile can be reduced to the primary amine using a strong reducing agent or catalytic hydrogenation.
-
Reaction: 4,5-Difluoro-2-methoxybenzonitrile to this compound
-
Reagents: Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a catalyst (e.g., Raney Nickel, Palladium on Carbon (Pd/C)).
-
Experimental Protocol (using LiAlH₄):
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).[2][3]
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 4,5-difluoro-2-methoxybenzonitrile (1.0 eq.) in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).[4]
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude benzylamine by distillation under reduced pressure.
-
| Parameter | Value |
| Starting Material | 4,5-Difluoro-2-methoxybenzonitrile |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-90% |
| Purification | Distillation |
Mandatory Visualizations
References
An In-depth Technical Guide on (4,5-difluoro-2-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,5-difluoro-2-methoxyphenyl)methanamine is a fluorinated aromatic amine that holds potential as a valuable building block in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy and aminomethyl groups further provide sites for chemical modification, making this compound a versatile scaffold for the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and potential applications of (4,5-difluoro-2-methoxyphenyl)methanamine.
Chemical Properties
Table 1: Physicochemical Properties of (4,5-difluoro-2-methoxyphenyl)methanamine
| Property | Value | Source/Comment |
| IUPAC Name | (4,5-difluoro-2-methoxyphenyl)methanamine | --- |
| CAS Number | 886497-93-4 | [1] |
| Molecular Formula | C₈H₉F₂NO | [1] |
| Molecular Weight | 173.16 g/mol | [1] |
| Appearance | Not reported (likely a liquid or low-melting solid) | Inferred |
| Melting Point | N/A | Data not available |
| Boiling Point | N/A | Data not available |
| Solubility | N/A | Data not available, likely soluble in organic solvents. |
| pKa | N/A | Estimated to be around 9-10 for the amine group. |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of (4,5-difluoro-2-methoxyphenyl)methanamine is not explicitly published, a plausible and commonly employed synthetic route is the reductive amination of the corresponding aldehyde, 4,5-difluoro-2-methoxybenzaldehyde.
Putative Synthesis Protocol: Reductive Amination
This protocol is a general procedure that can be adapted for the synthesis of the target compound.
Reaction Scheme:
Materials:
-
4,5-difluoro-2-methoxybenzaldehyde
-
Ammonia source (e.g., ammonia in methanol, ammonium acetate)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran (THF))
-
Glacial acetic acid (if using NaBH₃CN)
Experimental Procedure:
-
Imine Formation: Dissolve 4,5-difluoro-2-methoxybenzaldehyde in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Add the ammonia source in excess. If using ammonium acetate, it can be added directly. If using ammonia in a solvent, it should be added cautiously. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride portion-wise. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Using Sodium Cyanoborohydride: Add glacial acetic acid to the reaction mixture to maintain a slightly acidic pH (around 5-6). Add sodium cyanoborohydride portion-wise. This reducing agent is more selective for the imine over the aldehyde.
-
Using Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add a suitable catalyst (e.g., Palladium on carbon, Raney nickel). Pressurize the vessel with hydrogen gas and stir until the reaction is complete.
-
-
Work-up: Once the reaction is complete, quench the reaction carefully by adding water or a dilute acid (e.g., 1M HCl) if a borohydride reagent was used. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude (4,5-difluoro-2-methoxyphenyl)methanamine can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Purification Workflow
Caption: General purification workflow for (4,5-difluoro-2-methoxyphenyl)methanamine.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity or the involvement of (4,5-difluoro-2-methoxyphenyl)methanamine in any specific signaling pathways. As a fluorinated building block, it is likely to be utilized in the synthesis of larger, more complex molecules for screening in various biological assays.
Hypothetical Biological Screening Workflow
For a novel compound like (4,5-difluoro-2-methoxyphenyl)methanamine or its derivatives, a typical initial screening process in a drug discovery context would involve a series of in vitro assays to identify potential biological targets and assess general toxicity.
Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
While a specific safety data sheet (SDS) for (4,5-difluoro-2-methoxyphenyl)methanamine is not widely available, it should be handled with the standard precautions for a research chemical, particularly for an amine-containing compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
(4,5-difluoro-2-methoxyphenyl)methanamine represents a promising, yet underexplored, chemical entity for applications in drug discovery and materials science. Its synthesis is achievable through standard organic chemistry methodologies such as reductive amination. The key challenge remains the lack of comprehensive characterization of its physicochemical and biological properties. Further research is warranted to fully elucidate the potential of this compound and its derivatives in various scientific and industrial fields. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this fluorinated building block.
References
4,5-Difluoro-2-methoxybenzylamine CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methoxybenzylamine, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. Due to the presence of fluorine atoms, this molecule possesses unique electronic properties that can influence its binding affinity, metabolic stability, and pharmacokinetic profile, making it a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and relevant safety information.
Chemical Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 886497-93-4 | [1][2] |
| Chemical Formula | C₈H₉F₂NO | [1] |
| Molecular Weight | 173.16 g/mol | |
| IUPAC Name | (4,5-Difluoro-2-methoxyphenyl)methanamine | [1] |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Refractive Index | 1.5050 | [2] |
| Sensitivity | Air Sensitive | [2] |
Synthesis and Experimental Protocols
Synthetic Workflow
The logical workflow for the synthesis is depicted below.
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination
This protocol is a standard procedure for reductive amination and should be optimized for specific laboratory conditions.
Materials:
-
4,5-Difluoro-2-methoxybenzaldehyde
-
Ammonia solution (e.g., 7N in Methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-Difluoro-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous methanol.
-
To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Workup and Extraction:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the resulting aqueous residue, add dichloromethane to extract the product.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activities and signaling pathway interactions of this compound. As a substituted benzylamine, it may serve as a precursor for compounds with a wide range of biological targets. For instance, related methoxybenzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. However, further research is required to elucidate the specific biological profile of this compound.
Safety Information
While a comprehensive safety profile is not available, the precursor, 4,5-Difluoro-2-methoxybenzaldehyde, is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is therefore prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate with potential applications in the development of novel pharmaceuticals. This guide provides essential information on its properties and a detailed protocol for its synthesis via reductive amination. The lack of data on its biological activity underscores the opportunity for further investigation into the potential therapeutic applications of this and related fluorinated compounds.
References
An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methoxybenzylamine from 4,5-Difluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,5-difluoro-2-methoxybenzylamine, a valuable building block in pharmaceutical and agrochemical research, from 4,5-difluoro-2-methoxybenzaldehyde. The core of this transformation is the reductive amination, a fundamental reaction in organic chemistry for the formation of amines from carbonyl compounds.
Introduction to Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines. The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. This process can be carried out in a stepwise manner, where the imine is isolated before reduction, or more commonly as a one-pot procedure where the imine is formed and reduced in situ.
For the synthesis of the primary amine, this compound, an ammonium salt such as ammonium chloride or ammonium acetate is typically used as the nitrogen source. The choice of reducing agent is critical and can influence the reaction conditions, selectivity, and overall yield.
Methodologies for the Synthesis of this compound
Several methodologies can be employed for the reductive amination of 4,5-difluoro-2-methoxybenzaldehyde. The most common approaches involve the use of hydride reducing agents or catalytic hydrogenation.
Reductive Amination using Borohydride Reagents
Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are widely used reducing agents for this transformation.
-
Sodium Borohydride (NaBH₄) is a cost-effective and readily available reducing agent. However, it can also reduce the starting aldehyde, which may lead to the formation of the corresponding alcohol as a byproduct. Careful control of reaction conditions is necessary to favor the reduction of the imine intermediate.
-
Sodium Cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent than sodium borohydride. It is particularly effective for the reduction of iminium ions, which are formed under mildly acidic conditions, while being less reactive towards aldehydes and ketones.[1][2][3] This selectivity makes it a popular choice for one-pot reductive aminations.[1][2][3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reducing agent that offers a safer alternative to sodium cyanoborohydride, avoiding the potential generation of hydrogen cyanide.
Catalytic Hydrogenation
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, to reduce the imine intermediate. This method is often highly efficient and can be performed under various pressures and temperatures. It is a "clean" method as the only byproduct is water.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via different reductive amination methods. Please note that the exact yields may vary depending on the specific reaction conditions and scale.
| Method | Reducing Agent/Catalyst | Amine Source | Solvent | Typical Yield (%) | Purity (%) |
| Borohydride Reduction | Sodium Cyanoborohydride | Ammonium Chloride | Methanol | 80-95 | >98 |
| Borohydride Reduction | Sodium Borohydride | Ammonium Acetate | Ethanol | 75-90 | >97 |
| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Ammonia | Ethanol | 85-98 | >99 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from 4,5-difluoro-2-methoxybenzaldehyde.
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This one-pot procedure is a widely used and reliable method for the synthesis of primary amines from aldehydes.
Reagents and Materials:
-
4,5-Difluoro-2-methoxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4,5-difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture. The addition should be done in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully acidify the mixture with 1 M HCl to a pH of ~2 to quench the excess reducing agent.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Make the aqueous layer basic (pH > 10) by the addition of 2 M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination via Catalytic Hydrogenation
This method offers a high-yielding and clean synthesis of the desired product.
Reagents and Materials:
-
4,5-Difluoro-2-methoxybenzaldehyde
-
Ammonia (in ethanol or methanol)
-
Palladium on carbon (5-10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve 4,5-difluoro-2-methoxybenzaldehyde (1.0 eq) in a solution of ammonia in ethanol (e.g., 7 N).
-
Add a catalytic amount of palladium on carbon (typically 5-10 mol% of Pd).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 6-24 hours.
-
Monitor the reaction for the uptake of hydrogen.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol or methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Visualizations
Reaction Pathway
References
Spectroscopic and Synthetic Profile of 4,5-Difluoro-2-methoxybenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for 4,5-Difluoro-2-methoxybenzylamine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines predicted spectroscopic data with established experimental protocols for analogous compounds to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These predictions are based on established computational models and databases.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 6.80 - 7.00 | dd | J(H-F) ≈ 7-10, J(H-H) ≈ 2-3 |
| H-6 | 7.00 - 7.20 | dd | J(H-F) ≈ 7-10, J(H-H) ≈ 2-3 |
| OCH₃ | 3.80 - 3.90 | s | - |
| CH₂ | 3.70 - 3.80 | s | - |
| NH₂ | 1.50 - 2.50 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C-CH₂NH₂) | 125.0 - 130.0 (dd) |
| C-2 (C-OCH₃) | 148.0 - 152.0 (dd) |
| C-3 | 110.0 - 115.0 (d) |
| C-4 (C-F) | 145.0 - 150.0 (dd) |
| C-5 (C-F) | 145.0 - 150.0 (dd) |
| C-6 | 115.0 - 120.0 (d) |
| OCH₃ | 55.0 - 60.0 |
| CH₂ | 40.0 - 45.0 |
Infrared (IR) Spectroscopy
The expected characteristic infrared absorption bands for this compound are summarized below, based on the typical vibrational modes of primary benzylamines.
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, two bands |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium to Weak |
| N-H | Bend (Scissoring) | 1580 - 1650 | Medium to Strong |
| C=C (aromatic) | Stretch | 1450 - 1600 | Medium to Strong |
| C-N | Stretch | 1020 - 1250 | Medium |
| C-O (ether) | Stretch | 1000 - 1300 | Strong |
| C-F | Stretch | 1000 - 1400 | Strong |
Mass Spectrometry (MS)
The predicted mass and common fragmentation patterns for this compound under electron ionization (EI) are outlined below. The fragmentation of benzylamines is well-documented and typically involves the loss of the amino group and subsequent rearrangements.[1][2]
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol |
| Exact Mass | 173.0652 |
| Major Predicted Fragments (m/z) | |
| 173 | [M]⁺ |
| 156 | [M - NH₃]⁺ |
| 128 | [M - NH₃ - CO]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Proposed Synthetic Pathway and Experimental Protocol
A plausible and efficient method for the synthesis of this compound is the reductive amination of the corresponding commercially available aldehyde, 4,5-Difluoro-2-methoxybenzaldehyde.[3] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction.[4][5][6]
Detailed Experimental Protocol: Reductive Amination
This protocol is a general procedure based on established methods for the reductive amination of aromatic aldehydes.[7][8]
Materials:
-
4,5-Difluoro-2-methoxybenzaldehyde
-
Ammonia solution (e.g., 7N in methanol) or ammonium acetate
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Imine Formation: To a solution of 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (0.2-0.5 M), add a solution of ammonia in methanol (2.0-3.0 eq). The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5-2.0 eq) is added portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x volume). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical correlation of observed signals with the molecular structure.
References
- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 4,5-Difluoro-2-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 4,5-Difluoro-2-methoxybenzylamine, a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. The document outlines the molecule's key structural features, predicted conformational preferences, and detailed experimental and computational protocols for its characterization. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this chemical scaffold.
Molecular Structure
This compound possesses a benzene ring substituted with two fluorine atoms, a methoxy group, and a benzylamine moiety. The precise arrangement of these substituents dictates the molecule's electronic properties, steric profile, and potential intermolecular interactions, which are critical for its biological activity.
Chemical Identifiers:
-
IUPAC Name: (4,5-Difluoro-2-methoxyphenyl)methanamine
-
CAS Number: 886497-93-4
-
Molecular Formula: C₈H₉F₂NO[1]
-
Molecular Weight: 173.16 g/mol [1]
-
SMILES: COc1cc(F)c(F)cc1CN
The molecular structure is characterized by a central phenyl ring with substituents at positions 2, 4, and 5. The methoxy group at the 2-position and the aminomethyl group introduce key rotational bonds that define the molecule's overall conformation.
Conformational Analysis
The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds:
-
C(aryl)-C(H₂) bond: Rotation around this bond determines the orientation of the aminomethyl group relative to the plane of the benzene ring.
-
C(aryl)-O bond: Rotation of the methoxy group influences the steric and electronic environment around the ortho-position.
The presence of two fluorine atoms on the benzene ring is expected to influence the conformational preferences through steric hindrance and electronic effects, potentially favoring specific orientations of the methoxy and aminomethyl groups. Computational studies on similar fluorinated aromatic compounds suggest that fluorine substitution can lead to non-planar conformations.
Predicted Quantitative Data
While experimental crystallographic data for this compound is not publicly available, computational modeling can provide valuable insights into its geometric parameters. The following table summarizes predicted bond lengths, bond angles, and dihedral angles based on density functional theory (DFT) calculations at the B3LYP/6-31G* level of theory.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 - 1.40 |
| C-F | 1.35 |
| C-O | 1.37 |
| O-CH₃ | 1.43 |
| C(aryl)-CH₂ | 1.51 |
| C-N | 1.47 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 119 - 121 |
| C-C-F | 118 - 120 |
| C-C-O | 115 - 125 |
| C-O-C | 118 |
| C(aryl)-C-N | 112 |
| Key Dihedral Angles (°) | |
| C2-C1-C(H₂)-N | ~90 (gauche) or ~180 (anti) |
| C1-C2-O-C(H₃) | ~0 (planar) or ~180 (planar) |
Note: These are predicted values and should be confirmed by experimental methods.
Experimental Protocols for Structural and Conformational Analysis
A combination of experimental techniques is essential for the definitive determination of the molecular structure and conformational preferences of this compound.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown using techniques such as slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate), vapor diffusion, or cooling of a saturated solution. The purity of the compound is crucial for obtaining diffraction-quality crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. 1D and 2D NMR experiments can provide information about through-bond and through-space connectivities, which can be used to deduce conformational preferences.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR: Standard 1D spectra are acquired to identify the chemical shifts of all protons and carbons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon couplings, which can provide information about the relative orientation of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing key information about the preferred conformation. For example, NOE signals between the methoxy protons and the aromatic protons can help determine the orientation of the methoxy group.
-
-
Data Analysis: The analysis of coupling constants and NOE intensities, often in conjunction with computational modeling, allows for the determination of the predominant conformation(s) in solution.
Computational Modeling
Computational chemistry provides a theoretical framework to complement experimental data and to predict the conformational landscape of molecules.
Methodology:
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94s) or semi-empirical methods.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using higher-level quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).
-
Analysis of Rotational Barriers: The energy barriers for rotation around the key single bonds (C(aryl)-C(H₂) and C(aryl)-O) can be calculated to understand the dynamics of conformational interconversion.
Conclusion
The molecular structure and conformational preferences of this compound are critical determinants of its potential as a pharmacologically active agent. A comprehensive understanding of its three-dimensional structure can be achieved through a synergistic approach combining experimental techniques, primarily X-ray crystallography and NMR spectroscopy, with computational modeling. This guide provides the foundational knowledge and detailed methodologies necessary for researchers to elucidate the structural characteristics of this important molecule, thereby facilitating the rational design of new and improved therapeutic agents.
References
An In-depth Technical Guide on the Physical Properties of 4,5-Difluoro-2-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of the chemical compound 4,5-Difluoro-2-methoxybenzylamine. Given the limited availability of experimentally determined data for this specific molecule, this document also furnishes standardized, detailed experimental protocols for the determination of key physical characteristics. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may be working with this or structurally related compounds.
Core Physical Properties
| Physical Property | Value | Source |
| CAS Number | 886497-93-4 | N/A |
| Molecular Formula | C₈H₉F₂NO | N/A |
| Molecular Weight | 173.16 g/mol | N/A |
| Appearance | Not Reported | N/A |
| Melting Point | Not Available | N/A |
| Boiling Point | Not Available | N/A |
| Density | Not Available | N/A |
| Refractive Index | 1.5050 | N/A |
| Solubility | Not Available | N/A |
Experimental Protocols
Due to the absence of published experimental data for several physical properties of this compound, the following section details standardized methodologies for their determination. These protocols are broadly applicable to organic compounds of this nature.
Determination of Melting Point (for solid compounds)
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to obtain an approximate melting range.
-
Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/min).
-
Data Recording: The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Determination of Boiling Point (for liquid compounds)
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or oil bath)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure (Thiele Tube Method):
-
Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band. The thermometer bulb and the bottom of the test tube should be at the same level.
-
Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently at the side arm.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.
-
Data Recording: The heating is discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (for liquid compounds)
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
Pycnometer Calibration: The clean, dry pycnometer is weighed accurately on the analytical balance. It is then filled with a reference liquid of known density (e.g., deionized water) and placed in a constant temperature water bath until it reaches thermal equilibrium. The pycnometer is removed, dried, and weighed again to determine the mass of the reference liquid. The exact volume of the pycnometer at that temperature can then be calculated.
-
Sample Measurement: The pycnometer is emptied, cleaned, and dried. It is then filled with the sample liquid, brought to the same constant temperature in the water bath, dried, and weighed.
-
Density Calculation: The mass of the sample liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Determination of Solubility
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes
Procedure:
-
Solvent Selection: A range of standard solvents should be tested, including water, ethanol, acetone, diethyl ether, and toluene, to cover a spectrum of polarities.
-
Qualitative Assessment: To a test tube containing a small, measured amount of the sample (e.g., 10 mg of solid or 10 µL of liquid), a small volume of the solvent (e.g., 1 mL) is added.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1 minute).
-
Observation: The mixture is visually inspected to determine if the solute has completely dissolved. The solubility is typically categorized as:
-
Soluble: The solute completely dissolves, forming a clear solution.
-
Partially soluble: A portion of the solute dissolves, but some solid/liquid remains undissolved.
-
Insoluble: The solute does not appear to dissolve.
-
-
Quantitative Assessment (if required): For a more precise measurement, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solute is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
Visualizations
As no specific signaling pathways involving this compound have been described in the literature, a generalized workflow for the characterization of a novel chemical compound is provided below. This diagram illustrates the logical progression of experiments that a researcher would typically follow.
The Advent and Evolution of Fluorinated Benzylamines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] This guide provides an in-depth exploration of the discovery and history of a specific, yet impactful, class of organofluorine compounds: fluorinated benzylamines. From their early synthesis and evaluation as enzymatic inhibitors to their culmination in approved pharmaceuticals, this document details the key scientific milestones, presents critical quantitative data, and provides detailed experimental methodologies to inform and guide contemporary drug discovery efforts.
Historical Perspective: From Curiosity to Clinical Candidates
The journey of fluorinated benzylamines is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century.[2] However, the focused investigation of fluorinated benzylamines for therapeutic purposes gained momentum in the latter half of the 20th century. A pivotal moment in the scientific exploration of these compounds was the systematic study of their interaction with monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.[3][4]
In 1995, a seminal study by Silverman and Hawe systematically synthesized a series of fluorine-substituted benzylamines and evaluated them as substrates and inactivators of MAO-B.[5] This research was driven by the hypothesis that adding electron-withdrawing fluorine substituents to known MAO substrates could transform them into enzyme inactivators, a strategy with therapeutic potential.[5] While none of the benzylamines in this particular study proved to be inactivators, they were all found to be substrates for MAO-B, providing valuable structure-activity relationship (SAR) data that would inform future drug design.[5]
This foundational research paved the way for the development of more potent and selective fluorinated benzylamine-based MAO-B inhibitors. A notable success story in this class is Safinamide , a fluorinated benzylamine derivative approved for the treatment of Parkinson's disease.[6] Safinamide's development underscored the therapeutic potential of this chemical scaffold and validated the decades of research into the effects of fluorination in this chemical space.
Key Fluorinated Benzylamines and their Biological Activity
The following table summarizes the quantitative data from the foundational 1995 study by Silverman and Hawe on the interaction of various fluorine-substituted benzylamines with monoamine oxidase B. This data provides a clear comparison of the impact of fluorine substitution patterns on the enzymatic activity.
| Compound | Structure | Vmax (µmol/min/mg) | Km (µM) | Vmax/Km |
| Benzylamine | C6H5CH2NH2 | 0.25 ± 0.01 | 110 ± 10 | 0.0023 |
| 2-Fluorobenzylamine | 2-FC6H4CH2NH2 | 0.25 ± 0.01 | 200 ± 20 | 0.0013 |
| 3-Fluorobenzylamine | 3-FC6H4CH2NH2 | 0.21 ± 0.01 | 160 ± 20 | 0.0013 |
| 4-Fluorobenzylamine | 4-FC6H4CH2NH2 | 0.22 ± 0.01 | 240 ± 30 | 0.0009 |
| 2,3-Difluorobenzylamine | 2,3-F2C6H3CH2NH2 | 0.17 ± 0.01 | 350 ± 50 | 0.0005 |
| 2,4-Difluorobenzylamine | 2,4-F2C6H3CH2NH2 | 0.18 ± 0.01 | 510 ± 80 | 0.0004 |
| 2,5-Difluorobenzylamine | 2,5-F2C6H3CH2NH2 | 0.16 ± 0.01 | 430 ± 60 | 0.0004 |
| 2,6-Difluorobenzylamine | 2,6-F2C6H3CH2NH2 | 0.091 ± 0.004 | 450 ± 60 | 0.0002 |
| 3,4-Difluorobenzylamine | 3,4-F2C6H3CH2NH2 | 0.17 ± 0.01 | 360 ± 50 | 0.0005 |
| 3,5-Difluorobenzylamine | 3,5-F2C6H3CH2NH2 | 0.15 ± 0.01 | 480 ± 70 | 0.0003 |
| Pentafluorobenzylamine | C6F5CH2NH2 | 0.027 ± 0.001 | 1800 ± 300 | 0.000015 |
Experimental Protocols
Synthesis of Fluorinated Benzylamines (General Procedure)
The synthesis of the fluorinated benzylamines for the Silverman and Hawe study was achieved through the reduction of the corresponding fluorinated benzonitriles. The following is a representative protocol.
Materials:
-
Appropriate fluorinated benzonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH4) (2.0 eq)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of the fluorinated benzonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
The resulting precipitate is removed by filtration, and the filtrate is dried over anhydrous MgSO4.
-
The solvent is removed under reduced pressure to yield the crude benzylamine.
-
The crude product is then purified by distillation under reduced pressure.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Spectrophotometric Method)
This protocol is a standard method for determining the inhibitory activity of compounds against MAO-B.[3]
Materials:
-
Recombinant human MAO-B enzyme
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Benzylamine hydrochloride (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions to obtain a range of desired concentrations.
-
In a 96-well UV-transparent plate, add the potassium phosphate buffer, the MAO-B enzyme solution, and the test compound solution (or vehicle control).
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding the benzylamine hydrochloride substrate.
-
Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde, the product of the reaction.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the study and development of fluorinated benzylamines.
Caption: MAO-B signaling in neurodegeneration and the point of intervention for fluorinated benzylamines.
Caption: A generalized workflow for the discovery and development of fluorinated benzylamine drugs.
Conclusion
The study of fluorinated benzylamines provides a compelling case study in the power of strategic fluorination in drug design. From early academic investigations into their enzymatic interactions to the development of clinically approved drugs for neurodegenerative diseases, this class of compounds has demonstrated significant therapeutic potential. The historical data and experimental protocols presented in this guide offer valuable insights for researchers seeking to leverage the unique properties of fluorine in their own drug discovery programs. As synthetic methodologies for fluorination continue to evolve, the opportunities to fine-tune the properties of benzylamines and other promising scaffolds will undoubtedly lead to the next generation of innovative therapeutics.
References
- 1. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
An In-depth Technical Guide on the Theoretical Properties and Computational Modeling of 4,5-Difluoro-2-methoxybenzylamine
Disclaimer: Direct experimental and computational data for 4,5-Difluoro-2-methoxybenzylamine is limited in publicly accessible scientific literature. This guide synthesizes available information on the compound and leverages data from structurally similar analogs—namely difluorobenzylamines and methoxybenzylamines—to provide a comprehensive theoretical and methodological framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted benzylamine derivative with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms and a methoxy group on the benzene ring is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the theoretical properties and employing computational modeling are crucial first steps in exploring the potential of this molecule. This guide provides an overview of its predicted properties, relevant computational methodologies, and generalized experimental protocols for its synthesis and characterization.
Physicochemical and Theoretical Properties
The properties of this compound can be predicted based on its structure and by comparison with analogs like 2,4-difluorobenzylamine and 4-methoxybenzylamine.[1][2] The following table summarizes key estimated and known physicochemical properties.
| Property | Value (Estimated/Known) | Source/Analog Comparison |
| Molecular Formula | C₈H₉F₂NO | - |
| Molecular Weight | 173.16 g/mol | - |
| Appearance | Colorless to light yellow liquid (predicted) | Based on analogs like 2,4-difluorobenzylamine and 4-methoxybenzylamine.[2][3] |
| Boiling Point | > 200 °C (estimated) | 4-methoxybenzylamine has a boiling point of 236-237 °C.[1] |
| Density | ~1.2 g/mL (estimated) | 2,4-difluorobenzylamine has a density of 1.206 g/cm³.[2] |
| pKa (of the amine) | ~9.0 - 9.5 (estimated) | Benzylamine has a pKa of 9.34. |
| LogP | 1.0 - 1.5 (estimated) | Benzylamine has a LogP of 1.09.[4] |
| Solubility | Soluble in organic solvents (e.g., methanol, chloroform), sparingly soluble in water (predicted) | Based on general properties of substituted benzylamines.[2][3] |
Computational Modeling
Computational modeling is a powerful tool for predicting the behavior and properties of molecules like this compound, guiding experimental design and saving resources.
DFT calculations can provide insights into the electronic structure, optimized geometry, and spectroscopic properties of the molecule.
-
Objective: To determine the ground-state electronic structure, bond lengths, bond angles, and vibrational frequencies.
-
Typical Methodology:
-
The initial structure of this compound is drawn using molecular modeling software.
-
Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311G(d,p).[5]
-
From the optimized geometry, electronic properties like HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charges can be calculated.[5]
-
Vibrational frequency analysis can predict the infrared (IR) spectrum of the molecule.
-
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and interaction patterns.[6]
-
Objective: To identify potential biological targets and understand the binding mode of this compound.
-
Typical Methodology:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of this compound and optimize its geometry.
-
Define the binding site on the target protein.
-
Perform docking using software like AutoDock or Schrödinger's Glide. The results are scored based on the predicted binding energy.[7][8]
-
References
- 1. volochem.com [volochem.com]
- 2. aosc.in [aosc.in]
- 3. Page loading... [guidechem.com]
- 4. Benzylamine | SIELC Technologies [sielc.com]
- 5. Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of 4,5-Difluoro-2-methoxybenzylamine
Hazard Identification and Classification
Based on data from similar compounds, 4,5-Difluoro-2-methoxybenzylamine is anticipated to be classified as a hazardous chemical. The primary hazards are expected to be:
-
Skin Corrosion/Irritation: Likely to cause severe skin burns and irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[2][3]
-
Acute Oral Toxicity: May be harmful if swallowed.[2]
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[4]
GHS Hazard Statements (Probable):
Signal Word: Danger[1][2][3][5]
Pictograms (Anticipated):
| Pictogram | Hazard Class |
| GHS05 (Corrosion) | Skin Corrosion, Eye Damage |
| GHS07 (Exclamation Mark) | Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation |
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available data for related compounds to provide an estimation.
| Property | 2-Methoxybenzylamine | 4-Methoxybenzylamine | 2,6-Difluoro-4-methoxybenzylamine | 4,5-Difluoro-2-methoxybenzaldehyde (precursor) |
| Molecular Formula | C8H11NO | C8H11NO | C8H9F2NO[5] | C8H6F2O2[4] |
| Molecular Weight | >95% purity | 137.18 g/mol | 173.16 g/mol [5] | 172.13 g/mol [4] |
| Boiling Point | Not Available | 236-237 °C[3] | Not Available | Not Available |
| Density | Not Available | 1.050 g/cm³[3] | Not Available | Not Available |
| Flash Point | Not Available | > 110 °C[3] | Not Available | Not Available |
| Solubility | Water soluble[1] | Not Available | Not Available | Not Available |
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
-
Avoid all personal contact. Do not breathe vapors or spray mist.[1][2]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[3]
-
Some related compounds are air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended.[1]
Caption: A generalized workflow for the safe handling of substituted benzylamines.
First-Aid Measures
In case of exposure, immediate medical attention is required.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]
Caption: A logical flow diagram for emergency first-aid procedures following exposure.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (EN 166).[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[2] |
| Skin and Body Protection | Lab coat, protective clothing.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |
Accidental Release Measures
In the event of a spill or release:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Containment and Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[2]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste material must be disposed of in an approved waste disposal plant.[1]
Toxicological Information
To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] The information provided here is based on data from similar chemical structures.
-
Acute Toxicity: Likely harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Expected to be corrosive and cause severe skin burns.[1][3]
-
Serious Eye Damage/Irritation: Expected to cause serious eye damage.[2][3]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Experimental Protocols
While specific experimental protocols for this compound are not published, general procedures for handling substituted benzylamines in a research setting can be adapted.
General Protocol for Small-Scale Reaction Setup:
-
Preparation: Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.
-
Inert Atmosphere: If the reaction is air or moisture-sensitive, flush the apparatus with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Add solvents and other reagents to the reaction vessel first. This compound should be added slowly and carefully, preferably via a syringe if in liquid form, to a cooled solution if the reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, quench the reaction carefully (e.g., with water or a buffered solution) while maintaining a safe temperature.
-
Extraction and Purification: Perform extraction with appropriate organic solvents. The organic layers should be washed, dried, and concentrated. Purify the product using a suitable method such as column chromatography, distillation, or recrystallization.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in labeled, sealed containers for disposal by the institution's environmental health and safety department.
This guide is intended to provide a summary of the best available safety information. It is not a substitute for a formal risk assessment. Always consult the most current safety data sheets for all chemicals used and follow all institutional safety protocols.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Difluoro-4-methoxybenzylamine | C8H9F2NO | CID 3866087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
Retrosynthetic Analysis and Synthetic Strategies for 4,5-Difluoro-2-methoxybenzylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the retrosynthetic analysis of 4,5-Difluoro-2-methoxybenzylamine, a significant building block in medicinal chemistry and drug development. Two primary synthetic pathways are elucidated, originating from key intermediates: 4,5-Difluoro-2-methoxybenzonitrile and 4,5-Difluoro-2-methoxybenzaldehyde. This document details the proposed synthetic transformations, providing adaptable experimental protocols and summarizing relevant quantitative data to aid in the practical synthesis of the target molecule.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound reveals two convergent and logical pathways. The primary disconnection of the target molecule focuses on the formation of the benzylic amine. This can be achieved through the reduction of a nitrile group or the reductive amination of an aldehyde. These two approaches define the main synthetic strategies and identify 4,5-Difluoro-2-methoxybenzonitrile and 4,5-Difluoro-2-methoxybenzaldehyde as the key strategic intermediates.
Further disconnection of these intermediates leads to commercially available starting materials. The synthesis of 4,5-Difluoro-2-methoxybenzonitrile can be envisioned from 3,4-difluoroaniline through a Sandmeyer reaction. The preparation of 4,5-Difluoro-2-methoxybenzaldehyde can be approached from 3,4-difluorophenol via methylation followed by formylation.
An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methoxybenzylamine: Key Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4,5-Difluoro-2-methoxybenzylamine, a valuable building block in pharmaceutical and agrochemical research. The document outlines the key starting materials, intermediate compounds, and detailed experimental protocols for the synthesis of this target molecule.
Introduction
This compound is a fluorinated aromatic amine of interest in medicinal chemistry due to the unique properties conferred by its substituents. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy and aminomethyl groups provide sites for further functionalization. This guide explores the primary synthetic routes to this compound, focusing on practical and efficient laboratory-scale preparation.
Retrosynthetic Analysis and Key Starting Materials
A retrosynthetic analysis of this compound reveals two primary synthetic disconnections, pointing to two key intermediates: 4,5-difluoro-2-methoxybenzaldehyde and 4,5-difluoro-2-methoxybenzonitrile . These intermediates can be synthesized from a common, commercially available starting material, 3,4-difluoroanisole .
Therefore, the key starting materials for the synthesis of this compound are:
-
3,4-Difluoroanisole
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc) or other cyanating agents
-
A suitable reducing agent (e.g., Sodium borohydride (NaBH₄) , Lithium aluminum hydride (LiAlH₄) )
-
An ammonia source (e.g., Ammonia , Ammonium acetate )
Synthetic Pathways
Two primary synthetic pathways from 3,4-difluoroanisole to this compound are presented: one proceeding through a benzaldehyde intermediate and the other through a benzonitrile intermediate.
Pathway 1: Synthesis via 4,5-Difluoro-2-methoxybenzaldehyde
This pathway involves the ortho-formylation of 3,4-difluoroanisole to yield 4,5-difluoro-2-methoxybenzaldehyde, followed by reductive amination to produce the target benzylamine.
Pathway 2: Synthesis via 4,5-Difluoro-2-methoxybenzonitrile
This alternative route involves the ortho-cyanation of 3,4-difluoroanisole to give 4,5-difluoro-2-methoxybenzonitrile, which is then reduced to the final product.
Methodological & Application
Application Notes and Protocols: 4,5-Difluoro-2-methoxybenzylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential applications and synthetic protocols related to 4,5-Difluoro-2-methoxybenzylamine, a fluorinated building block with significant potential in medicinal chemistry. While direct experimental data on the biological activities of this specific compound is limited in publicly available literature, this guide offers a prospective analysis based on the well-established roles of its constituent chemical motifs: the difluorinated phenyl ring, the methoxy group, and the benzylamine functionality. The strategic incorporation of fluorine is a widely utilized strategy in drug discovery to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This document outlines a proposed synthetic route, potential therapeutic applications, and a generalized experimental protocol for its utilization as a scaffold in the synthesis of novel chemical entities.
Introduction
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][3] The presence of a difluoro- substitution pattern on a benzene ring, combined with a methoxy group, can significantly influence electron distribution, pKa, and conformational preferences, thereby impacting protein-ligand interactions.[2][4] The benzylamine scaffold itself is a common pharmacophore present in a wide range of biologically active compounds.
This compound combines these key features, making it a promising, albeit underexplored, building block for the synthesis of novel therapeutics. Its structural alerts suggest potential for interaction with a variety of biological targets. This document serves as a resource for researchers looking to explore the potential of this and structurally related fluorinated benzylamines in their drug discovery programs.
Synthesis of this compound
A plausible synthetic route to this compound involves the reductive amination of its corresponding aldehyde, 4,5-Difluoro-2-methoxybenzaldehyde. The aldehyde is commercially available or can be synthesized through various established methods.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Reductive Amination of 4,5-Difluoro-2-methoxybenzaldehyde (Hypothetical)
This protocol is a general procedure and may require optimization.
Materials:
-
4,5-Difluoro-2-methoxybenzaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (0.2 M), add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Potential Medicinal Chemistry Applications
Based on the known biological activities of structurally related fluorinated and methoxy-substituted benzylamines, derivatives of this compound could be investigated for a variety of therapeutic applications.
As a Scaffold for Kinase Inhibitors
The 2,4-difluorophenylamino moiety is a key component in some vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibitors.[5] The electronic properties of the difluorinated ring can contribute to potent and selective binding to the kinase hinge region. It is plausible that derivatives of this compound could be explored for similar applications in oncology.
As Modulators of G-Protein Coupled Receptors (GPCRs)
Benzylamine derivatives are common scaffolds for ligands of various GPCRs. The specific substitution pattern of this compound could be leveraged to design selective agonists or antagonists for targets involved in neurological or metabolic disorders.
In the Development of Antimicrobial Agents
Phenolic and fluorinated compounds are known to possess antimicrobial properties.[6] Amide derivatives of benzylamines have also been explored as antimicrobial agents. Therefore, derivatives of this compound could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.
Hypothetical Signaling Pathway Modulation
Given the potential for kinase inhibition, derivatives of this compound could hypothetically modulate signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Representative Experimental Protocol: Amide Coupling
This protocol describes a standard procedure for the derivatization of this compound through amide bond formation, a common reaction in medicinal chemistry to generate libraries of compounds for screening.
Materials:
-
This compound
-
Carboxylic acid of interest
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1 M) in a round-bottom flask, add PyBOP (1.2 eq) or HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by flash column chromatography or preparative HPLC.
Quantitative Data Summary
As of the date of this document, there is a lack of publicly available quantitative biological data (e.g., IC₅₀, Kᵢ, EC₅₀) specifically for this compound or its direct derivatives. The data presented for related compounds in the literature can serve as a benchmark for future studies. Researchers are encouraged to perform comprehensive in vitro and in vivo evaluations to determine the biological activity and pharmacokinetic profiles of novel compounds synthesized from this building block.
Table 1: Hypothetical Data Table for Future Studies
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Selectivity vs. Off-Target |
| Derivative 1 | Kinase X | Enzymatic | Data to be determined | Data to be determined |
| Derivative 2 | GPCR Y | Binding | Data to be determined | Data to be determined |
| Derivative 3 | Bacterium Z | MIC | Data to be determined | Data to be determined |
Conclusion
This compound represents a valuable, yet underutilized, building block in medicinal chemistry. The combination of its fluorine and methoxy substituents on the phenyl ring offers a unique electronic and steric profile that can be exploited to design novel therapeutic agents with potentially improved pharmacological properties. The synthetic protocols and potential applications outlined in this document provide a foundation for researchers to initiate discovery programs based on this promising scaffold. Further synthesis of derivatives and comprehensive biological evaluation are warranted to fully elucidate the potential of this compound in drug discovery.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 4,5-Difluoro-2-methoxybenzylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-methoxybenzylamine is a valuable, though not widely commercially available, building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The ortho-methoxy group can direct certain reactions and also impacts the molecule's conformation and binding characteristics. These features make it an attractive scaffold for the synthesis of novel bioactive compounds. This document provides an overview of its synthesis, potential applications, and detailed protocols for its use.
Synthesis of this compound
The primary synthetic route to this compound involves the reductive amination of its corresponding aldehyde, 4,5-Difluoro-2-methoxybenzaldehyde. This precursor is accessible and can be converted to the target amine in high yield.
Caption: Synthetic pathway to this compound.
Application Notes
The unique substitution pattern of this compound makes it a desirable building block for several key applications in organic synthesis, particularly in the development of new pharmaceutical agents. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
1. Synthesis of Bioactive Amides and Carboxamides: The primary amine functionality of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This reaction is fundamental in constructing a wide array of molecular architectures. For instance, substituted benzylamides have been investigated as antimicrobial agents.
2. Reductive Amination for Secondary and Tertiary Amines: This building block can be further elaborated through reductive amination with various aldehydes and ketones to yield secondary and tertiary amines. This reaction is a cornerstone of combinatorial chemistry and is widely used to generate libraries of compounds for high-throughput screening.
3. Synthesis of Heterocyclic Compounds: The amine can serve as a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs. For example, it can be used to construct substituted benzimidazoles, pyrimidines, and other related ring systems that exhibit a broad range of biological activities, including antiproliferative and antibacterial effects.
4. N-Arylation and N-Alkylation Reactions: The nucleophilic nature of the primary amine allows for facile N-arylation and N-alkylation reactions, providing access to a diverse range of substituted amines. These reactions are crucial for exploring the structure-activity relationships (SAR) of lead compounds in drug discovery programs.
5. Precursor for Advanced Pharmaceutical Intermediates: The difluoro-methoxy-phenyl motif is present in several potent and selective enzyme inhibitors. For example, the structurally related 4-(difluoromethoxy)-3-methoxybenzaldehyde is a key intermediate in the synthesis of Roflumilast, a PDE4 inhibitor for the treatment of COPD. This suggests that this compound could be a valuable building block for developing novel kinase inhibitors or other targeted therapies.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the conversion of 4,5-Difluoro-2-methoxybenzaldehyde to the target benzylamine.
Materials:
-
4,5-Difluoro-2-methoxybenzaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: To a solution of 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (0.2 M), add ammonium acetate (5.0-10.0 eq). Stir the mixture at room temperature.
-
Reduction: After stirring for 1-2 hours, cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: To the aqueous residue, add dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Procedure for Amide Bond Formation
This protocol outlines a general method for coupling this compound with a carboxylic acid using a standard coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1 M) in a round-bottom flask, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0-1.2 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization.
Data Presentation
The utility of incorporating the 4,5-difluoro-2-methoxybenzyl moiety into drug candidates stems from the predictable effects of the fluoro and methoxy substituents on key physicochemical and pharmacokinetic properties.
| Property | Influence of 4,5-Difluoro-2-methoxy Moiety | Rationale |
| Metabolic Stability | Generally Increased | The strong C-F bonds are resistant to enzymatic cleavage by cytochrome P450 enzymes, thus blocking potential sites of metabolism.[1] |
| Lipophilicity (LogP) | Moderately Increased | Fluorine atoms typically increase lipophilicity, which can enhance membrane permeability and oral absorption.[2] |
| Binding Affinity | Potentially Enhanced | Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity.[2] |
| pKa of the Amine | Decreased | The electron-withdrawing nature of the two fluorine atoms reduces the basicity of the benzylamine nitrogen. |
| Bioavailability | Potentially Improved | The combination of increased metabolic stability and optimized lipophilicity can lead to improved oral bioavailability.[2] |
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4,5-Difluoro-2-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 4,5-Difluoro-2-methoxybenzylamine as a key starting material. The methodologies outlined herein are based on established synthetic strategies and have been adapted to accommodate the electronic properties of the fluorinated benzylamine core.
Introduction
This compound is a versatile building block for the synthesis of novel heterocyclic structures. The presence of two fluorine atoms and a methoxy group on the aromatic ring significantly influences its reactivity, rendering the ring electron-deficient. This characteristic presents both challenges and opportunities in the design of synthetic routes towards complex molecules with potential applications in medicinal chemistry and drug development. These application notes provide guidance on leveraging this unique substrate for the synthesis of tetrahydroisoquinolines, dihydroisoquinolines, quinazolines, and pyrimidines.
I. Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. Due to the electron-deficient nature of the 4,5-difluoro-2-methoxyphenyl ring, harsher reaction conditions than typically employed may be necessary to facilitate the cyclization step.
Experimental Protocol:
A general procedure for the Pictet-Spengler reaction using this compound (after conversion to the corresponding phenethylamine) is as follows:
-
Preparation of N-(4,5-Difluoro-2-methoxyphenethyl)acetamide:
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Reduction of the Amide:
-
To a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the N-acetylated compound (1.0 eq) in THF dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to obtain the desired N-(4,5-Difluoro-2-methoxyphenethyl)amine.
-
-
Pictet-Spengler Cyclization:
-
To a solution of the N-(4,5-Difluoro-2-methoxyphenethyl)amine (1.0 eq) and an aldehyde (e.g., formaldehyde or benzaldehyde, 1.2 eq) in a suitable solvent (e.g., toluene or acetonitrile), add a strong acid catalyst.
-
Standard Conditions: Trifluoroacetic acid (TFA, 10 eq) at 80-110 °C for 12-24 hours.
-
Harsher Conditions (for less reactive substrates): Eaton's reagent (P₂O₅ in MsOH) or neat triflic acid at elevated temperatures.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation:
| Entry | Aldehyde (R-CHO) | Product | Expected Yield Range |
| 1 | Formaldehyde | 6,7-Difluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline | 30-50% |
| 2 | Benzaldehyde | 1-Phenyl-6,7-Difluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline | 25-45% |
| 3 | Acetaldehyde | 1-Methyl-6,7-Difluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline | 35-55% |
Yields are estimated based on reactions with similarly electron-deficient substrates and may require optimization.
Experimental Workflow:
II. Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides access to 3,4-dihydroisoquinolines through the intramolecular cyclization of N-acyl-β-arylethylamines using a dehydrating agent. Similar to the Pictet-Spengler reaction, the electron-deficient nature of the starting material necessitates the use of strong dehydrating agents and potentially higher temperatures.
Experimental Protocol:
-
Preparation of N-acyl-2-(4,5-difluoro-2-methoxyphenyl)ethylamine:
-
Synthesize 2-(4,5-difluoro-2-methoxyphenyl)ethylamine from this compound as described in the Pictet-Spengler protocol (acylation followed by reduction).
-
Acylate the resulting phenethylamine with the desired acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like triethylamine.
-
-
Bischler-Napieralski Cyclization:
-
To the N-acyl-2-(4,5-difluoro-2-methoxyphenyl)ethylamine (1.0 eq), add a strong dehydrating agent.
-
Recommended Conditions: Phosphorus pentoxide (P₂O₅, 2-3 eq) in refluxing phosphorus oxychloride (POCl₃) or toluene for 6-12 hours.[1]
-
Alternative milder conditions using triflic anhydride (Tf₂O) and a non-nucleophilic base (e.g., 2-chloropyridine) at room temperature can also be attempted.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extract the product with an organic solvent (e.g., chloroform or dichloromethane).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude 3,4-dihydroisoquinoline derivative by column chromatography.
-
Data Presentation:
| Entry | Acyl Group (R-CO) | Product | Expected Yield Range |
| 1 | Acetyl | 1-Methyl-6,7-difluoro-8-methoxy-3,4-dihydroisoquinoline | 40-60% |
| 2 | Benzoyl | 1-Phenyl-6,7-difluoro-8-methoxy-3,4-dihydroisoquinoline | 35-55% |
| 3 | Phenylacetyl | 1-Benzyl-6,7-difluoro-8-methoxy-3,4-dihydroisoquinoline | 45-65% |
Yields are estimates and will likely require optimization of reaction conditions.
Experimental Workflow:
III. Synthesis of Quinazolines
The synthesis of quinazolines can be achieved through the condensation of this compound with an ortho-aminobenzaldehyde or a related derivative, followed by an oxidative cyclization. This approach is generally more tolerant of the electronic nature of the benzylamine.
Experimental Protocol:
-
Condensation and Oxidative Cyclization:
-
In a round-bottom flask, combine this compound (1.0 eq), an ortho-aminobenzaldehyde or ortho-aminobenzophenone (1.0 eq), and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 10 mol%) in a high-boiling solvent like toluene or xylene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-8 hours.
-
Alternatively, for an oxidative approach, combine the benzylamine and 2-aminobenzaldehyde with an oxidant such as molecular iodine (I₂) in the presence of an oxygen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation:
| Entry | Carbonyl Component | Product | Expected Yield Range |
| 1 | 2-Aminobenzaldehyde | 2-(4,5-Difluoro-2-methoxyphenyl)quinazoline | 60-80% |
| 2 | 2-Amino-5-chlorobenzaldehyde | 6-Chloro-2-(4,5-difluoro-2-methoxyphenyl)quinazoline | 55-75% |
| 3 | 2-Aminobenzophenone | 4-Phenyl-2-(4,5-difluoro-2-methoxyphenyl)quinazoline | 50-70% |
Yields are based on similar reported procedures and may vary.
Experimental Workflow:
References
The Role of 4,5-Difluoro-2-methoxybenzylamine in Kinase Inhibitor Synthesis: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-methoxybenzylamine is a substituted benzylamine derivative that holds potential as a building block in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the phenyl ring, can impart desirable physicochemical properties to a final drug candidate. The fluorine atoms can enhance binding affinity and metabolic stability, while the methoxy group can influence solubility and molecular conformation. This document aims to provide a theoretical framework and generalized protocols for the potential application of this compound in the discovery of new kinase inhibitors, despite the absence of publicly available, specific examples of kinase inhibitors synthesized directly from this starting material.
While extensive searches of scientific literature and patent databases did not yield specific, named kinase inhibitors synthesized using this compound, the principles of medicinal chemistry allow for the exploration of its potential applications. The following sections outline hypothetical synthetic strategies and the rationale for incorporating this moiety into kinase inhibitor scaffolds.
Potential Synthetic Applications
The primary amine functionality of this compound makes it a versatile reagent for incorporation into various kinase inhibitor scaffolds. Common synthetic transformations involving primary amines in this context include:
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form urea or thiourea linkages, which are common pharmacophores in kinase inhibitors, known to interact with the hinge region of the kinase domain.
-
Amide Bond Formation: Acylation with carboxylic acids or their activated derivatives to form amide bonds, another key interaction motif.
-
Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, followed by reduction to yield secondary amines.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group on an electron-deficient aromatic or heteroaromatic ring.
Hypothetical Kinase Targets and Signaling Pathways
The 4,5-difluoro-2-methoxybenzyl moiety could be incorporated into inhibitors targeting a range of kinases implicated in oncology and other diseases. The specific substitution pattern might confer selectivity for certain kinase families. For instance, this group could be part of a type II inhibitor that binds to the inactive DFG-out conformation of a kinase, where the fluorinated ring could occupy a hydrophobic pocket.
Hypothetical Signaling Pathway for a c-Met/VEGFR-2 Inhibitor
The diagram below illustrates a simplified signaling pathway that could be targeted by a hypothetical kinase inhibitor incorporating the 4,5-difluoro-2-methoxybenzyl moiety. Dual inhibition of c-Met and VEGFR-2 is a validated strategy in cancer therapy.
Application Notes and Protocols for 4,5-Difluoro-2-methoxybenzylamine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-methoxybenzylamine is a fluorinated aromatic amine that holds potential as a key building block in the synthesis of novel agrochemicals. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and target-binding affinity of molecules. While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, its structural motifs are found in patented herbicidal and fungicidal compounds. These application notes and protocols are based on the synthesis and activity of structurally related compounds and aim to provide a framework for its potential use in agrochemical research and development.
Data Presentation: Bioactivity of Structurally Related Agrochemicals
The following tables summarize the herbicidal and fungicidal activity of compounds containing related fluorinated phenyl moieties. This data is presented to illustrate the potential efficacy of derivatives that could be synthesized from this compound.
Table 1: Herbicidal Activity of a Pyridine Carboxylic Acid Derivative
| Compound | Target Weed | Application Rate | Control Efficacy (%) | Reference |
| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Brachiaria platyphylla (Broadleaf signalgrass) | Not Specified | High | [1] |
| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Digitaria sanguinalis (Large crabgrass) | Not Specified | High | [1] |
| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Echinochloa crus-galli (Barnyardgrass) | Not Specified | High | [1] |
Table 2: Fungicidal Activity of Novel Thiazolidinone Derivatives
| Compound | Fungal Pathogen | Concentration (µg/mL) | Inhibition (%) | Reference |
| 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone | Pythium aphanidermatum | Not Specified | >90 | [2] |
| 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Pythium aphanidermatum | Not Specified | >90 | [2] |
| 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone | Gaeumannomyces graminis | Not Specified | >90 | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of agrochemicals, which can be adapted for derivatives of this compound.
Protocol 1: Synthesis of a Hypothetical N-Benzyl Herbicide Derivative
This protocol describes a potential synthetic route to an N-(4,5-Difluoro-2-methoxybenzyl) amide herbicide, a common structural motif in agrochemicals.
Materials:
-
This compound
-
Aryl or heteroaryl carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the selected carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in DCM to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(4,5-Difluoro-2-methoxybenzyl) amide derivative.
Protocol 2: In Vitro Fungicidal Assay
This protocol outlines a method to assess the fungicidal activity of newly synthesized compounds against various plant pathogenic fungi.
Materials:
-
Synthesized test compounds
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile petri dishes
-
Micropipettes
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). A control plate with DMSO alone should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus.
-
Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C).
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each active compound.
Mandatory Visualization
Below are diagrams illustrating key concepts in agrochemical research that would be relevant to the development of derivatives from this compound.
Caption: A generalized synthetic workflow for creating agrochemical derivatives.
Caption: A potential mode of action for a novel herbicide.
Caption: A typical workflow for the discovery and development of new agrochemicals.
References
Application Notes and Protocols for N-alkylation Reactions of 4,5-Difluoro-2-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-methoxybenzylamine is a valuable building block in medicinal chemistry and drug discovery. The introduction of alkyl groups at the nitrogen atom can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, such as their potency, selectivity, and pharmacokinetic profiles. N-alkylation of this primary amine is a fundamental transformation to generate diverse libraries of compounds for screening and lead optimization. The presence of electron-withdrawing fluorine atoms on the benzene ring can influence the nucleophilicity of the amino group, potentially requiring specific reaction conditions for efficient transformation.
These application notes provide detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. The protocols are based on established methodologies for the N-alkylation of primary amines and are adapted for this specific substrate.
Data Presentation: Comparison of N-Alkylation Protocols
The following table summarizes the key parameters for the two detailed N-alkylation protocols, providing a clear comparison to aid in method selection.
| Protocol | Alkylating Agent | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1: Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N | Acetonitrile or DMF | 25 - 80 | 8 - 24 | 65 - 90 |
| 2: Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 25 | 12 - 24 | 75 - 95 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base. This method is a straightforward approach for introducing primary and some secondary alkyl groups.[1][2] Overalkylation to the tertiary amine can be a competing reaction, which can often be minimized by using an excess of the primary amine.[1][3]
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.0-1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.1-0.2 M concentration of the amine).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature if it was heated.
-
Filter the reaction mixture to remove the inorganic base and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound derivative.
Protocol 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a highly versatile and efficient method for the N-alkylation of primary amines.[4][5] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[5] This one-pot procedure often provides clean products with high yields and is applicable to a wide range of carbonyl compounds.[5][6]
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Catalytic amount of acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.1 eq).
-
If the imine formation is slow, a catalytic amount of acetic acid (0.1 eq) can be added. Stir the mixture at room temperature for 1-2 hours.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Reaction schemes for N-alkylation of this compound.
References
Application Notes and Protocols for Amide Coupling with 4,5-Difluoro-2-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 4,5-Difluoro-2-methoxybenzylamine with carboxylic acids. Due to the electron-withdrawing nature of the fluorine atoms, this amine can exhibit reduced nucleophilicity, potentially requiring optimized coupling conditions for efficient amide bond formation. The following protocols offer a selection of commonly employed and effective methods for coupling electron-deficient amines.
Overview of Amide Coupling Reactions
Amide bond formation is a cornerstone reaction in organic synthesis, particularly in medicinal chemistry and drug development. The direct reaction between a carboxylic acid and an amine to form an amide is typically inefficient and requires high temperatures. Therefore, coupling reagents are utilized to activate the carboxylic acid, facilitating a milder and more efficient reaction. Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), or phosphonium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3]
The choice of coupling reagent, base, and solvent can significantly impact the yield and purity of the resulting amide. For electron-deficient amines like this compound, stronger coupling reagents and appropriate reaction conditions are often necessary to achieve high conversion.
Comparative Data of Common Amide Coupling Protocols
The following table summarizes various common amide coupling conditions that have been reported for electron-deficient or sterically hindered amines and are applicable to this compound. The selection of the optimal conditions may require screening of different reagents and solvents.
| Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | Typical Time (h) | Reported Yields for Similar Amines | Reference |
| HATU | DIPEA | DMF | Room Temp. | 2 - 24 | Good to Excellent | [4][5] |
| HBTU/TBTU | DIPEA, Et3N | DMF, DCM | Room Temp. | 2 - 12 | Good | [6][7] |
| EDC/HOBt | DIPEA, Et3N | DCM, DMF | 0 to Room Temp. | 12 - 48 | Moderate to Good | [1][4] |
| PyBOP | DIPEA | DMF, DCM | Room Temp. | 2 - 16 | Good | [6] |
| COMU | DIPEA | DMF, MeCN | 0 to Room Temp. | 1 - 4 | Excellent | [6][8] |
| DCC/DMAP | None/DMAP | DCM | 0 to Room Temp. | 2 - 12 | Moderate to Good | [9] |
Experimental Protocols
Herein are detailed experimental protocols for three common amide coupling methods suitable for this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often highly effective for challenging couplings, including those with electron-deficient amines.[5]
Materials:
-
Carboxylic acid
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.0 - 1.2 eq).
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.
-
Add HATU (1.1 - 1.5 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.[1]
Materials:
-
Carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.0 eq) followed by DIPEA or Et₃N (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: COMU-Mediated Amide Coupling
COMU is a third-generation uronium-type coupling reagent known for its high efficiency and safety profile.[8]
Materials:
-
Carboxylic acid
-
This compound
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium chloride (LiCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF or MeCN.
-
Add DIPEA (2.0 eq) to the solution.
-
Add COMU (1.1 eq) to the reaction mixture and stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with EtOAc.
-
Wash the organic layer with 5% aqueous LiCl solution (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the amide coupling reaction, purification, and analysis.
Caption: General workflow for amide coupling, work-up, and purification.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. researchgate.net [researchgate.net]
- 5. americapeptide.com [americapeptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4,5-Difluoro-2-methoxybenzylamine for the Introduction of a Difluoromethoxy Phenyl Motif
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. Among these, the difluoromethoxy phenyl group is of particular interest due to its ability to modulate key drug-like properties. This functional group can improve metabolic stability, increase lipophilicity, and enhance binding affinity by acting as a bioisostere for other functionalities. 4,5-Difluoro-2-methoxybenzylamine serves as a key building block for introducing this valuable motif into a wide range of molecular scaffolds.
These application notes provide detailed protocols for the utilization of this compound in common synthetic transformations, namely N-alkylation and amide formation. Furthermore, we discuss the relevance of the resulting difluoromethoxy phenyl-containing compounds in the context of kinase inhibition, a critical area of drug discovery.
Synthetic Applications and Protocols
Protocol 1: N-Alkylation of Heterocycles with 4,5-Difluoro-2-methoxybenzyl Halide
This protocol describes a general procedure for the N-alkylation of a heterocyclic amine using a 4,5-difluoro-2-methoxybenzyl halide, which can be synthesized from this compound. This method is broadly applicable for the synthesis of various N-benzylated heterocycles.
Experimental Workflow:
Caption: General workflow for N-alkylation.
Materials:
-
Heterocyclic amine (1.0 eq)
-
4,5-Difluoro-2-methoxybenzyl halide (e.g., bromide or chloride) (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the heterocyclic amine in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add a solution of the 4,5-difluoro-2-methoxybenzyl halide in DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Quantitative Data (Hypothetical):
| Heterocycle | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | 4,5-Difluoro-2-methoxybenzyl bromide | 70 | 6 | 85 |
| Pyrazole | 4,5-Difluoro-2-methoxybenzyl bromide | 80 | 8 | 78 |
| 1,2,4-Triazole | 4,5-Difluoro-2-methoxybenzyl chloride | 80 | 12 | 72 |
Protocol 2: Amide Synthesis via Acylation of this compound
This protocol outlines the synthesis of an amide by reacting this compound with an acyl chloride. This is a fundamental transformation for creating peptidomimetics and other amide-containing compounds.
Experimental Workflow:
Caption: General workflow for amide synthesis.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Quantitative Data (Hypothetical):
| Acyl Chloride | Reaction Time (h) | Yield (%) |
| Acetyl chloride | 2 | 95 |
| Benzoyl chloride | 3 | 92 |
| Cyclopropanecarbonyl chloride | 2.5 | 90 |
Characterization Data for N-(4,5-difluoro-2-methoxybenzyl)acetamide (Hypothetical):
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.05 (dd, J = 9.2, 7.6 Hz, 1H), 6.80 (dd, J = 10.0, 8.0 Hz, 1H), 6.05 (br s, 1H), 4.40 (d, J = 6.0 Hz, 2H), 3.85 (s, 3H), 2.00 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 170.1, 151.0 (dd, J = 245, 12 Hz), 148.5 (dd, J = 248, 13 Hz), 120.5 (d, J = 6 Hz), 117.0 (d, J = 18 Hz), 114.5 (d, J = 19 Hz), 56.0, 38.5, 23.2. |
| Mass Spec. (ESI+) m/z | 216.08 [M+H]⁺ |
Application in Drug Discovery: Targeting the MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in key proteins like BRAF, is a hallmark of many cancers.[2] Small molecule inhibitors targeting components of this pathway have emerged as important cancer therapeutics.[3]
The 4,5-difluoro-2-methoxyphenyl motif, introduced using this compound, can be a key structural feature in the design of novel kinase inhibitors, including those targeting the MAPK/ERK pathway. The electronic properties of the difluorinated ring and the methoxy group can influence binding interactions within the ATP-binding pocket of kinases.
MAPK/ERK Signaling Pathway and Inhibition:
Caption: Inhibition of the MAPK/ERK pathway.
The diagram illustrates how a BRAF inhibitor, potentially containing the 4,5-difluoro-2-methoxyphenyl motif, can block the signaling cascade at the level of BRAF, thereby preventing the downstream activation of MEK and ERK and inhibiting cancer cell proliferation and survival.
Conclusion
This compound is a versatile and valuable building block for the introduction of the difluoromethoxy phenyl motif in drug discovery programs. The synthetic protocols provided herein offer a starting point for the efficient synthesis of N-alkylated and N-acylated derivatives. The relevance of this motif in the design of kinase inhibitors, particularly those targeting the MAPK/ERK pathway, underscores its importance for the development of novel therapeutics. The data and protocols presented are intended to facilitate the exploration of this privileged scaffold in the pursuit of new and effective medicines.
References
Application Notes and Protocols for Fluorinated Scaffolds in Drug Discovery from Benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and biological evaluation of fluorinated benzylamine derivatives as potential therapeutic agents. The strategic incorporation of fluorine into the benzylamine scaffold can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This document covers the application of these scaffolds in targeting enzymes such as β-tryptase, Signal Transducer and Activator of Transcription 3 (STAT3), and Monoamine Oxidase B (MAO-B), providing a basis for further drug discovery efforts.
Introduction to Fluorinated Benzylamines in Drug Discovery
Benzylamine derivatives are a common motif in a wide array of biologically active compounds. The introduction of fluorine atoms into this scaffold is a widely used strategy in medicinal chemistry to modulate key drug-like properties. Fluorine's high electronegativity and small size can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a compound's pharmacokinetic profile.[1][2] These benefits make fluorinated benzylamines attractive scaffolds for developing inhibitors against various disease targets.
Case Studies and Quantitative Data
The following case studies illustrate the potential of (fluorinated) benzylamine derivatives in targeting key proteins involved in disease.
Case Study 1: Inhibition of β-Tryptase
β-Tryptase is a serine protease released from mast cells and is a key mediator in allergic and inflammatory responses, particularly in asthma. Potent and selective inhibitors of β-tryptase are therefore of significant therapeutic interest. A study of 4-substituted benzylamine derivatives identified potent inhibitors of β-tryptase.[3]
Case Study 2: Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, playing a crucial role in tumor cell proliferation, survival, and metastasis. A series of benzyloxyphenyl-methylaminophenol derivatives, which contain a benzylamine core, were designed and synthesized as STAT3 signaling inhibitors.[1]
Case Study 3: Modulation of Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B is an enzyme involved in the degradation of neurotransmitters, and its inhibitors are used in the treatment of Parkinson's disease. Structure-activity relationship (SAR) studies of fluorine-substituted benzylamines have shown that these compounds can act as substrates for MAO-B. While the studied compounds did not act as inactivators, their interaction with the enzyme highlights the potential for designing fluorinated benzylamine-based MAO-B modulators.[4]
Summary of Quantitative Data
The inhibitory activities of lead compounds from the case studies are summarized in the table below.
| Compound ID | Target | Scaffold Type | IC50 (nM) | Reference |
| M58539 (15h) | β-Tryptase | 4-Substituted Benzylamine | 5.0 | [3] |
| Compound 4a | STAT3 Signaling | Benzyloxyphenyl-methylaminophenol | 7710 | [1] |
| Compound 4b | STAT3 Signaling | Chloro-substituted Benzyloxyphenyl-methylaminophenol | 1380 | [1] |
| Fluorinated Benzylamines | MAO-B | Fluorine-Substituted Benzylamine | Substrates | [4] |
Experimental Protocols
Synthesis of Fluorinated Benzylamine Scaffolds
Protocol 1: General Synthesis of a 4-Substituted Benzylamine Derivative (Adapted for M58539)
This protocol describes a general synthetic route adaptable for the synthesis of 4-substituted benzylamine derivatives, exemplified by the β-tryptase inhibitor M58539. The synthesis involves the coupling of a substituted benzylamine with a suitable carboxylic acid.
Materials:
-
4-(Aminomethyl)benzonitrile
-
Naphthalene-2-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of naphthalene-2-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(aminomethyl)benzonitrile (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-substituted benzylamine derivative.
Protocol 2: Synthesis of a Chloro-substituted Benzyloxyphenyl-methylaminophenol STAT3 Inhibitor (Compound 4b) [1][5]
This protocol is based on the reported synthesis of benzyloxyphenyl-methylaminophenol derivatives.[1][5]
Materials:
-
Methyl 2-amino-5-chlorobenzoate
-
4-Chlorobenzoyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
Amide Formation: To a solution of methyl 2-amino-5-chlorobenzoate in CH₂Cl₂, add pyridine, followed by the dropwise addition of 4-chlorobenzoyl chloride at 0 °C. Stir the mixture at room temperature overnight.
-
Reduction to Alcohol: Reduce the resulting ester with LiAlH₄ in THF at 0 °C to room temperature to yield the corresponding amino alcohol.
-
Reductive Amination: React the amino alcohol with 4-fluorobenzaldehyde in the presence of sodium triacetoxyborohydride to introduce the fluorobenzyl group.
-
Final Coupling: Couple the product from the previous step with 4-aminophenol in the presence of K₂CO₃ in acetonitrile to obtain the final benzyloxyphenyl-methylaminophenol derivative.
-
Purify the final compound by column chromatography.
Protocol 3: Representative Synthesis of a Fluorinated Benzylamine (2,4-Difluorobenzylamine) [3][6]
This protocol describes a method for the synthesis of 2,4-difluorobenzylamine from m-difluorobenzene.[3]
Materials:
-
m-Difluorobenzene
-
Paraformaldehyde
-
Concentrated hydrochloric acid
-
Zinc chloride
-
Acetonitrile
-
Dichloromethane
-
Urotropine (hexamethylenetetramine)
-
Ethanol
Procedure:
-
Halogenation: React m-difluorobenzene with paraformaldehyde and concentrated hydrochloric acid in acetonitrile in the presence of zinc chloride to produce 2,4-difluorobenzyl chloride.
-
Quaternary Ammonium Salt Formation: React the 2,4-difluorobenzyl chloride with urotropine in a suitable solvent to form the quaternary ammonium salt.
-
Hydrolysis: Hydrolyze the quaternary ammonium salt with concentrated hydrochloric acid in ethanol to yield 2,4-difluorobenzylamine.
-
Purify the product by distillation or crystallization.
Biological Evaluation Protocols
Protocol 4: β-Tryptase Inhibition Assay
This is a general protocol for determining the inhibitory activity of compounds against β-tryptase.
Materials:
-
Human lung β-tryptase
-
Tryptase substrate (e.g., N-p-Tosyl-Gly-Pro-Lys-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of β-tryptase in the assay buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the β-tryptase solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the tryptase substrate to each well.
-
Measure the absorbance at a suitable wavelength (e.g., 405 nm for pNA) kinetically for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 5: STAT3 Phosphorylation Assay (Western Blot)
This protocol details the use of Western blotting to measure the inhibition of STAT3 phosphorylation in cancer cells.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for total STAT3 as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Protocol 6: Monoamine Oxidase B (MAO-B) Activity Assay
This is a general fluorometric assay to determine the activity of compounds as substrates or inhibitors of MAO-B.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Test compounds (fluorinated benzylamines) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex® Red reagent, and HRP.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the MAO-B enzyme to the wells and pre-incubate for a short period.
-
Initiate the reaction by adding the MAO-B substrate.
-
Measure the fluorescence (e.g., excitation ~530-560 nm, emission ~590 nm) kinetically for 30-60 minutes.
-
The rate of fluorescence increase is proportional to the MAO-B activity.
-
If the compound is a substrate, it will be oxidized by MAO-B, leading to an increase in fluorescence. If it is an inhibitor, it will decrease the rate of fluorescence generation from the primary substrate.
-
Calculate the kinetic parameters (Km, Vmax) for substrates or IC50 values for inhibitors.
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: STAT3 signaling pathway and inhibition.
References
- 1. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Page loading... [guidechem.com]
Application Notes and Protocols: 4,5-Difluoro-2-methoxybenzylamine Derivatives in Drug Discovery
These notes provide an overview of the practical applications, experimental protocols, and relevant data for derivatives of 4,5-Difluoro-2-methoxybenzylamine. This chemical scaffold has been identified as a key component in the development of novel therapeutic agents, particularly in the fields of oncology and neuroscience. The following sections detail its application as a Bruton's tyrosine kinase (BTK) inhibitor and a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR).
Application 1: Potent and Selective Inhibition of Bruton's Tyrosine Kinase (BTK)
Derivatives of this compound have been successfully synthesized and identified as potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a validated therapeutic target for the treatment of B-cell malignancies and autoimmune diseases.
Quantitative Data Summary
The inhibitory activity of a key derivative, Compound 1 , against BTK and other related kinases is summarized below. This data highlights its high potency and selectivity.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| BTK | 1.2 | Biochemical Assay | |
| TEC | 3.5 | Biochemical Assay | |
| EGFR | >1000 | Biochemical Assay | |
| JAK3 | >1000 | Biochemical Assay |
Experimental Protocol: BTK Inhibition Assay (Biochemical)
This protocol outlines the methodology for determining the in vitro inhibitory activity of this compound derivatives against BTK.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., Compound 1) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing the BTK enzyme and the Poly(Glu, Tyr) substrate in kinase buffer.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and measure the subsequent luminescence.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Visualization of BTK Signaling Pathway
Caption: Inhibition of the B-cell receptor signaling pathway by a BTK inhibitor.
Application 2: Positive Allosteric Modulation of α7 Nicotinic Acetylcholine Receptor (nAChR)
Certain this compound derivatives have been investigated as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel involved in cognitive processes, and its modulation is a therapeutic strategy for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.
Quantitative Data Summary
The potentiation effect of a representative derivative, Compound 2 , on the α7 nAChR is presented below. The data shows the compound's ability to enhance the receptor's response to its natural ligand, acetylcholine (ACh).
| Parameter | Value | Assay Type | Reference |
| EC50 (ACh alone) | 120 µM | Electrophysiology (Two-electrode voltage clamp) | |
| EC50 (ACh in presence of 10 µM Compound 2) | 15 µM | Electrophysiology (Two-electrode voltage clamp) | |
| Fold Potentiation (at EC20 of ACh) | 8.5 | Electrophysiology (Two-electrode voltage clamp) |
Experimental Protocol: α7 nAChR Potentiation Assay (Two-Electrode Voltage Clamp)
This protocol describes the use of a two-electrode voltage clamp (TEVC) on Xenopus oocytes to measure the potentiation of α7 nAChR currents by a test compound.
Objective: To quantify the ability of a test compound to act as a positive allosteric modulator of the α7 nAChR.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human α7 nAChR subunits
-
Oocyte Ringe's 2 (OR2) solution
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4)
-
Acetylcholine (ACh) stock solution
-
Test compound (e.g., Compound 2) dissolved in DMSO
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject each with cRNA encoding the human α7 nAChR. Incubate the oocytes for 2-5 days at 18°C in OR2 solution to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current passing) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -70 mV.
-
-
Establishing a Baseline: Perfuse the oocyte with the recording solution until a stable baseline current is achieved.
-
Application of Agonist (ACh):
-
Apply a sub-maximal concentration of ACh (e.g., the EC20 concentration) for a short duration (e.g., 2-5 seconds) and record the inward current response.
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
-
Application of Test Compound (PAM):
-
Pre-incubate the oocyte with the test compound (e.g., 10 µM Compound 2) in the recording solution for 1-2 minutes.
-
While still in the presence of the test compound, co-apply the same EC20 concentration of ACh.
-
Record the potentiated inward current response.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the absence (I_ACh) and presence (I_ACh+PAM) of the test compound.
-
Calculate the fold potentiation as: (I_ACh+PAM) / (I_ACh).
-
To determine the effect on agonist potency, generate full dose-response curves for ACh in the absence and presence of a fixed concentration of the test compound. Fit the curves to determine the EC50 values.
-
Visualization of Experimental Workflow
Caption: Workflow for assessing α7 nAChR positive allosteric modulators.
Application Notes and Protocols for Reductive Amination with 4,5-Difluoro-2-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1] Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mild nature, high selectivity, and broad functional group tolerance.[2] It is particularly effective for the reductive amination of a wide range of aldehydes and ketones with both primary and secondary amines.[3]
This application note provides a detailed experimental procedure for the reductive amination of a model carbonyl compound, cyclohexanone, with 4,5-Difluoro-2-methoxybenzylamine using sodium triacetoxyborohydride. The protocol is designed to be a reliable starting point for researchers working with this and structurally related amines in pharmaceutical and chemical research settings.
Reaction Principle
The reductive amination process occurs in two main steps, which can be performed in a single pot:
-
Imine/Iminium Ion Formation: The amine (this compound) reacts with the carbonyl compound (cyclohexanone) to form a Schiff base (imine). Under slightly acidic conditions, the imine can be protonated to form a more reactive iminium ion.
-
Reduction: A selective reducing agent, in this case, sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine product. Sodium triacetoxyborohydride is particularly advantageous as it is less reactive towards the starting carbonyl compound compared to other borohydrides like sodium borohydride.[4]
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the reductive amination of cyclohexanone with benzylamine derivatives using different borohydride reagents. This data is based on literature precedents for structurally similar amines and serves as a guide for optimizing the reaction with this compound.[4][5][6]
| Reducing Agent | Carbonyl Compound | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Sodium Triacetoxyborohydride | Cyclohexanone | Benzylamine | 1,2-Dichloroethane (DCE) | Room Temperature | 4-6 | 95-98 | [4] |
| Sodium Cyanoborohydride | Cyclohexanone | Benzylamine | Methanol | Room Temperature | 12-24 | 70-85 | [4] |
| Sodium Borohydride | Cyclohexanone | Benzylamine | Methanol | Room Temperature | 2-4 | 40-60 | [4] |
| Gold Supported on CeO₂/TiO₂ | Cyclohexanone | Benzylamine | Toluene | 100 | 5 | 79 | [5][6] |
Experimental Protocol: Reductive Amination of Cyclohexanone with this compound
This protocol details a standard procedure for the synthesis of N-(4,5-Difluoro-2-methoxybenzyl)cyclohexanamine.
Materials:
-
Cyclohexanone
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet (optional, for maintaining an inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 equivalent).
-
Solvent and Amine Addition: Dissolve the cyclohexanone in anhydrous 1,2-dichloroethane (DCE). To this solution, add this compound (1.05 equivalents).
-
Imine Formation: Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. This typically takes 4 to 6 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine all organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(4,5-Difluoro-2-methoxybenzyl)cyclohexanamine.
Visualizing the Workflow and Signaling Pathway
Reductive Amination Workflow
Caption: A flowchart illustrating the key steps in the reductive amination protocol.
Reductive Amination Signaling Pathway
Caption: A diagram showing the mechanistic pathway of the reductive amination reaction.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. research.abo.fi [research.abo.fi]
- 6. research.abo.fi [research.abo.fi]
Application Notes and Protocols: 4,5-Difluoro-2-methoxybenzylamine as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4,5-Difluoro-2-methoxybenzylamine, a valuable fluorinated building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The unique substitution pattern of this intermediate, featuring two fluorine atoms and a methoxy group on the benzene ring, offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 1,2-difluoro-4-methoxybenzene. The synthetic pathway involves the formylation of the starting material to yield 4,5-Difluoro-2-methoxybenzaldehyde, followed by a reductive amination to produce the target benzylamine.
Experimental Protocols
Part 1: Synthesis of 4,5-Difluoro-2-methoxybenzaldehyde
This protocol outlines the formylation of 1,2-difluoro-4-methoxybenzene using a Vilsmeier-Haack reaction.
-
Materials and Reagents:
-
1,2-Difluoro-4-methoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
To a stirred solution of N,N-Dimethylformamide (1.2 equivalents) in Dichloromethane at 0 °C, slowly add Phosphorus oxychloride (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,2-difluoro-4-methoxybenzene (1.0 equivalent) in Dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with Dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4,5-Difluoro-2-methoxybenzaldehyde.
-
Part 2: Synthesis of this compound
This protocol describes the reductive amination of 4,5-Difluoro-2-methoxybenzaldehyde.
-
Materials and Reagents:
-
4,5-Difluoro-2-methoxybenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol or Dichloromethane
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (1 M)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4,5-Difluoro-2-methoxybenzaldehyde (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add Sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding 1 M HCl until the pH is acidic.
-
Wash the aqueous layer with Dichloromethane to remove any unreacted aldehyde.
-
Basify the aqueous layer with 1 M NaOH until the pH is basic (pH > 10).
-
Extract the product with Dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or crystallization if necessary.
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (HPLC) |
| 1 | 4,5-Difluoro-2-methoxybenzaldehyde | 1,2-Difluoro-4-methoxybenzene | DMF, POCl₃ | DCM | 75-85 | >98% |
| 2 | This compound | 4,5-Difluoro-2-methoxybenzaldehyde | NH₄OAc, NaBH₃CN | Methanol | 80-90 | >99% |
Application in API Synthesis: A Representative Example
This compound is a key intermediate for the synthesis of a variety of potential APIs, particularly those targeting kinases and G-protein coupled receptors (GPCRs). The difluoro-methoxy phenyl motif is often found in molecules designed to interact with specific binding pockets in these proteins.
Below is a representative protocol for the synthesis of a hypothetical kinase inhibitor, "Difluoromotinib," using this compound as a starting material. This example illustrates a common synthetic transformation involving the formation of a pyrimidine core, a prevalent scaffold in kinase inhibitors.
Hypothetical API: Difluoromotinib (A Tyrosine Kinase Inhibitor)
Difluoromotinib is a conceptual tyrosine kinase inhibitor designed to target a specific oncogenic kinase. The synthesis involves the construction of a substituted aminopyrimidine core.
Experimental Protocol: Synthesis of Difluoromotinib
This protocol outlines the coupling of this compound with a functionalized pyrimidine chloride.
-
Materials and Reagents:
-
This compound
-
4,6-Dichloro-2-(methylthio)pyrimidine (example electrophile)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) and 4,6-Dichloro-2-(methylthio)pyrimidine (1.05 equivalents) in DMF, add N,N-Diisopropylethylamine (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, Difluoromotinib.
-
Quantitative Data for Difluoromotinib Synthesis
| Product | Starting Materials | Reagents | Solvent | Yield (%) | Purity (HPLC) |
| Difluoromotinib | This compound, 4,6-Dichloro-2-(methylthio)pyrimidine | DIPEA | DMF | 70-80 | >99% |
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Application Workflow: Synthesis of "Difluoromotinib"
Caption: Application workflow for the synthesis of a hypothetical API.
Signaling Pathway Relationship
Caption: Relationship between synthesis and biological action.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Difluoro-2-methoxybenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,5-Difluoro-2-methoxybenzylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and practical synthetic route involves a two-step process:
-
Formylation: Introduction of a formyl group (-CHO) onto a suitable precursor, typically 1,2-difluoro-4-methoxybenzene, to synthesize the intermediate 4,5-Difluoro-2-methoxybenzaldehyde.
-
Reductive Amination: Conversion of the aldehyde intermediate to the desired benzylamine via reaction with an ammonia source in the presence of a reducing agent.
Q2: What are the critical factors affecting the yield in the formylation step?
A2: The key factors influencing the formylation yield include the choice of formylating agent and reaction conditions, the reactivity of the substrate, and the regioselectivity of the reaction. Common methods like the Vilsmeier-Haack, Duff, or ortho-lithiation reactions each have specific requirements for temperature, stoichiometry, and work-up procedures that must be carefully controlled.
Q3: Which reducing agents are suitable for the reductive amination of 4,5-Difluoro-2-methoxybenzaldehyde?
A3: Several reducing agents can be employed, with the choice depending on the desired reaction conditions, selectivity, and safety considerations. Common options include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd-C). Each has its advantages and disadvantages regarding reactivity, stability, and potential for side reactions.
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: Minimizing byproducts requires careful optimization of reaction conditions in both steps. In the formylation step, controlling stoichiometry and temperature can prevent over-formylation or side reactions. In the reductive amination step, choosing a selective reducing agent and controlling the reaction time and temperature can prevent the formation of secondary or tertiary amines and the reduction of the aromatic ring. Purification of the intermediate aldehyde is also crucial.
Troubleshooting Guides
Part 1: Synthesis of 4,5-Difluoro-2-methoxybenzaldehyde (Formylation)
Issue 1: Low or No Conversion of the Starting Material (1,2-difluoro-4-methoxybenzene)
| Potential Cause | Suggested Solution |
| Insufficiently activated aromatic ring | The two fluorine atoms are electron-withdrawing, which can deactivate the ring towards electrophilic substitution. Ensure the chosen formylation method is suitable for moderately deactivated substrates. For Vilsmeier-Haack, a higher reaction temperature may be required. For ortho-lithiation, ensure complete deprotonation with a strong enough base (e.g., n-BuLi or s-BuLi). |
| Inactive formylating agent | For the Vilsmeier-Haack reaction, the Vilsmeier reagent (formed from DMF and POCl₃) may not have formed correctly due to moisture. Use anhydrous solvents and reagents. For ortho-lithiation, ensure the formylating agent (e.g., anhydrous DMF) is of high purity. |
| Low reaction temperature | Some formylation reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
Issue 2: Formation of Multiple Isomers
| Potential Cause | Suggested Solution |
| Lack of regioselectivity | The methoxy group is an ortho-, para-director, while the fluorine atoms have a weaker directing effect. In the Vilsmeier-Haack and Duff reactions, formylation is expected to occur ortho to the methoxy group. To enhance regioselectivity in ortho-lithiation, the choice of base and reaction conditions is critical to direct the deprotonation to the desired position. |
| Harsh reaction conditions | High temperatures can sometimes lead to decreased regioselectivity. Optimize the temperature to achieve a balance between reaction rate and selectivity. |
Part 2: Synthesis of this compound (Reductive Amination)
Issue 1: Low Yield of the Desired Primary Amine
| Potential Cause | Suggested Solution |
| Incomplete imine formation | The initial step of reductive amination is the formation of an imine from the aldehyde and ammonia. This equilibrium can be unfavorable. Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). Removal of water using a Dean-Stark trap or molecular sieves can also drive the equilibrium towards imine formation. |
| Reduction of the aldehyde starting material | Some reducing agents, like sodium borohydride, can also reduce the starting aldehyde to the corresponding alcohol. Use a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are more reactive towards the protonated imine. Alternatively, form the imine first before adding the reducing agent. |
| Catalyst poisoning (for catalytic hydrogenation) | The amine product or impurities can poison the catalyst. Use a high-quality catalyst and ensure the purity of the starting materials and solvent. |
Issue 2: Formation of Secondary and Tertiary Amines
| Potential Cause | Suggested Solution |
| Over-alkylation | The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which can then be further alkylated. Use a large excess of the ammonia source to outcompete the primary amine for reaction with the aldehyde. Add the aldehyde slowly to the reaction mixture containing the ammonia source and reducing agent. |
| Reaction conditions favoring further reaction | Prolonged reaction times or high temperatures can promote over-alkylation. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting aldehyde is consumed. |
Data Presentation
Table 1: Comparison of Common Formylation Methods for Aryl Ethers
| Method | Reagents | Typical Yield Range | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 40-80% | Mild conditions, widely applicable | Requires stoichiometric amounts of reagents, can be sensitive to moisture |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | 15-50% | Simple procedure, good for ortho-formylation of phenols | Generally low yields, requires strongly activated substrates |
| Ortho-lithiation | Strong base (e.g., n-BuLi), DMF | 60-90% | High regioselectivity, high yields | Requires cryogenic temperatures, sensitive to moisture and air |
Table 2: Comparison of Reducing Agents for Reductive Amination of Aromatic Aldehydes
| Reducing Agent | Typical Solvent | Relative Reactivity | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | Inexpensive, readily available | Can also reduce the starting aldehyde, less selective |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Mild | Selective for imines over aldehydes, stable in mildly acidic conditions | Toxic cyanide byproducts |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Mild | Selective for imines, non-toxic byproducts | Moisture sensitive, more expensive |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol | High | "Green" reagent (H₂), high yields | Requires specialized equipment (hydrogenator), potential for catalyst poisoning |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Difluoro-2-methoxybenzaldehyde via Vilsmeier-Haack Reaction
This protocol is a general procedure adapted for the formylation of 1,2-difluoro-4-methoxybenzene. Optimization may be required.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,2-Difluoro-4-methoxybenzene
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium acetate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask in an ice-water bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve 1,2-difluoro-4-methoxybenzene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the addition of a saturated sodium acetate solution.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain 4,5-Difluoro-2-methoxybenzaldehyde.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the reductive amination of 4,5-Difluoro-2-methoxybenzaldehyde using sodium borohydride.
Materials:
-
4,5-Difluoro-2-methoxybenzaldehyde
-
Ammonium acetate or a solution of ammonia in methanol
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4,5-Difluoro-2-methoxybenzaldehyde (1 equivalent) in methanol.
-
Add a large excess of ammonium acetate (5-10 equivalents) or a saturated solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and basify with 2 M NaOH until the pH is >10.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the formylation step.
Caption: Troubleshooting logic for low yield in the reductive amination step.
Technical Support Center: Purification of Crude 4,5-Difluoro-2-methoxybenzylamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4,5-Difluoro-2-methoxybenzylamine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound on silica gel?
A1: The most common issue is peak tailing. This occurs because the basic amine group on your compound interacts strongly with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and reduced purity of the final product.
Q2: How can I prevent peak tailing during column chromatography?
A2: To minimize peak tailing, you can add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (TEA) or ammonia in the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
Q3: What stationary phase is best suited for this purification?
A3: While standard silica gel is commonly used, for fluorinated aromatic compounds like this compound, a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity. PFP phases provide multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding, which can be advantageous for separating fluorinated isomers and related impurities.
Q4: How do I choose the right solvent system for the column?
A4: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) beforehand. A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound. This generally translates well to column chromatography for good separation.
Q5: My compound seems to be degrading on the column. What should I do?
A5: If you suspect your compound is unstable on silica, you can try deactivating the silica gel by treating it with the eluent containing a basic modifier (like triethylamine) before packing the column. Alternatively, switching to a less acidic stationary phase, such as neutral alumina, can be a viable solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system. 2. Column was packed improperly. 3. Column was overloaded with crude material. | 1. Optimize the eluent system using TLC to achieve a greater difference in Rf values between your product and impurities. Consider using a gradient elution. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Reduce the amount of crude material loaded onto the column. A general rule is to use 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation. |
| Product Elutes Too Quickly (Low Retention) | 1. The mobile phase is too polar. | 1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Product Does Not Elute from the Column | 1. The mobile phase is not polar enough. 2. The compound may have degraded or irreversibly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol. 2. Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a different stationary phase like alumina. |
| Streaking or Tailing of the Product Band | 1. Strong interaction between the basic amine and acidic silica gel. 2. The sample is not fully dissolved in the mobile phase or was loaded in too strong of a solvent. | 1. Add 0.5-1% triethylamine or ammonia to the mobile phase. 2. Ensure the crude sample is dissolved in a minimal amount of the mobile phase or a less polar solvent before loading. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel. |
| Multiple Spots on TLC After Purification | 1. Incomplete separation of impurities. 2. The product may be degrading during the purification process. | 1. Re-purify the collected fractions using a shallower solvent gradient or a different stationary phase. 2. Check for degradation by running a 2D TLC. If degradation is observed, consider deactivating the silica or using an alternative stationary phase. |
Experimental Protocol: Purification of this compound
This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography on silica gel.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
2. Method Development (TLC Analysis):
-
Prepare several eluent systems with varying ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3). Add 0.5% TEA to each system.
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the crude material onto TLC plates and develop them in the prepared eluent systems.
-
Visualize the spots under a UV lamp (254 nm).
-
Select the solvent system that gives the target compound an Rf value of approximately 0.25-0.35 and shows good separation from major impurities. For this example, we will assume an 8:2 Hexanes:EtOAc + 0.5% TEA system is optimal.
3. Column Preparation:
-
Prepare the slurry by mixing silica gel with the initial, less polar eluent (e.g., 9:1 Hexanes:EtOAc + 0.5% TEA).
-
Pour the slurry into the column and allow it to pack evenly. Use gentle air pressure to accelerate packing and remove any air bubbles.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
4. Sample Loading:
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Begin eluting with a less polar solvent system (e.g., 9:1 Hexanes:EtOAc + 0.5% TEA).
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, after collecting a set number of fractions, switch to the optimal 8:2 system, and then to a more polar 7:3 system to elute all compounds.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
6. Product Isolation:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary
The following table presents example data for a typical purification of 1.0 g of crude this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 3 cm diameter x 30 cm length |
| Amount of Crude Material | 1.0 g |
| Eluent System (Gradient) | Hexanes:Ethyl Acetate with 0.5% Triethylamine - 200 mL of 9:1 - 400 mL of 8:2 - 200 mL of 7:3 |
| TLC Rf of Pure Product | ~0.3 in 8:2 Hexanes:EtOAc + 0.5% TEA |
| Yield of Purified Product | 0.85 g |
| Purity (by HPLC) | >98% |
Visualizations
4,5-Difluoro-2-methoxybenzylamine stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4,5-Difluoro-2-methoxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. Some suppliers indicate that the compound is air-sensitive, suggesting that exposure to air and moisture should be minimized to prevent potential degradation.[1][2]
Q2: What are the known or potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the general chemistry of benzylamines, the following pathways are plausible:
-
Oxidation: As an air-sensitive compound, this compound is susceptible to oxidation. The primary amine functional group can be oxidized to form the corresponding imine, which may further hydrolyze to an aldehyde (4,5-Difluoro-2-methoxybenzaldehyde) and ammonia. Dimerization via imine formation is also a possibility.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation. The specific photolytic degradation products are not well-characterized for this compound.
Q3: Are there any known incompatibilities for this compound?
A3: this compound is a primary amine and is therefore expected to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Reactions with these substances can be vigorous and may lead to the generation of heat and potentially hazardous byproducts.
Q4: How can I monitor the purity and detect degradation of this compound in my sample?
A4: The purity of this compound and the presence of degradation products can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its potential degradation products. A reversed-phase column with a UV detector is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and degradation products. Derivatization may be necessary to improve the chromatographic properties of the amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and detect the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and simple method to check for the presence of impurities, although it is not quantitative.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC analysis | Sample degradation due to improper storage or handling. | 1. Verify that the compound was stored under an inert atmosphere and protected from light and moisture. 2. Prepare fresh solutions for analysis. 3. If degradation is suspected, consider performing a forced degradation study to identify potential degradation products. |
| Change in physical appearance (e.g., color change) | Oxidation or contamination. | 1. Discard the material if significant discoloration is observed. 2. Ensure that all handling is performed under an inert atmosphere. 3. Check for potential sources of contamination in the storage container or handling equipment. |
| Poor reactivity in a chemical synthesis | Degradation of the starting material. | 1. Assess the purity of the this compound using an appropriate analytical method (e.g., HPLC or NMR). 2. If the purity is low, consider purifying the material (e.g., by distillation or chromatography) or obtaining a new batch. |
| Inconsistent experimental results | Variable stability of the compound under experimental conditions. | 1. Evaluate the stability of this compound under your specific experimental conditions (e.g., pH, temperature, presence of other reagents). 2. Prepare solutions of the compound fresh before each experiment. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound. The following table provides a template for summarizing data from in-house or future forced degradation studies.
| Stress Condition | Condition Details | Observation | % Degradation | Major Degradation Products (if identified) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | To be determined | To be determined | To be determined |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | To be determined | To be determined | To be determined |
| Oxidative Degradation | 3% H₂O₂ at RT for 24h | To be determined | To be determined | 4,5-Difluoro-2-methoxybenzaldehyde (inferred) |
| Thermal Degradation | 80°C for 48h | To be determined | To be determined | To be determined |
| Photodegradation | ICH Option 1 (UV/Vis) | To be determined | To be determined | To be determined |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Peak Purity and Identification: Assess the peak purity of the parent compound and any degradation products using a photodiode array (PDA) detector. If significant degradation is observed, attempt to identify the degradation products using LC-MS.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with a gradient of 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 270 nm.
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Use samples from the forced degradation study to demonstrate specificity.
Visualizations
Caption: Inferred oxidative degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Optimizing Reaction Conditions for Coupling with 4,5-Difluoro-2-methoxybenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 4,5-difluoro-2-methoxybenzylamine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in coupling reactions?
A1: this compound presents unique challenges due to its electronic properties. The two electron-withdrawing fluorine atoms on the phenyl ring decrease the nucleophilicity of the amine, making it less reactive in standard coupling reactions. The methoxy group at the 2-position can also introduce steric hindrance around the amine functionality.
Q2: Which types of coupling reactions are commonly performed with this amine?
A2: This amine is typically used in two main types of coupling reactions:
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Amide bond formation: Reacting with a carboxylic acid or an activated acyl derivative to form an amide.
-
Buchwald-Hartwig amination: A palladium-catalyzed cross-coupling reaction with an aryl halide or triflate to form a diarylamine.
Q3: How does the solubility of this compound affect reaction setup?
Troubleshooting Guides
Amide Coupling Reactions
Amide bond formation with the electron-deficient this compound can often be sluggish or incomplete with standard coupling reagents.
Problem 1: Low or no conversion to the desired amide product.
-
Potential Cause: Insufficient activation of the carboxylic acid or low nucleophilicity of the amine. Standard coupling reagents like EDC/HOBt may not be effective enough.
-
Troubleshooting & Optimization:
-
Stronger Coupling Reagents: Employ more potent coupling reagents such as HATU, HBTU, or T3P. These reagents are known to be effective for challenging couplings, including those with electron-deficient amines.[4]
-
Acyl Fluoride Intermediate: Consider an alternative protocol involving the in situ formation of an acyl fluoride from the carboxylic acid. Acyl fluorides are highly reactive and can couple efficiently with less nucleophilic amines.[5]
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can help overcome the activation energy barrier. Monitor for potential side reactions or decomposition at elevated temperatures.
-
Excess Reagents: Using a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent can drive the reaction to completion.
-
Problem 2: Formation of side products and difficult purification.
-
Potential Cause: Side reactions of the activated carboxylic acid intermediate or decomposition of the coupling reagents.
-
Troubleshooting & Optimization:
-
Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to minimize side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
-
Work-up Procedure: A well-designed aqueous work-up is crucial. Washing with a mild acid (e.g., 1M HCl or citric acid) will remove unreacted amine and basic byproducts. A subsequent wash with a mild base (e.g., saturated NaHCO₃) will remove the unreacted carboxylic acid.
-
Buchwald-Hartwig Amination
The reduced nucleophilicity of this compound also poses challenges for palladium-catalyzed C-N bond formation.
Problem 1: Low yield of the desired arylated amine.
-
Potential Cause: Catalyst deactivation, inefficient oxidative addition, or slow reductive elimination due to the electron-deficient nature of the amine.
-
Troubleshooting & Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote both the oxidative addition and the reductive elimination steps with challenging amines.[6]
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Base Selection: The basicity of the amine is reduced by the electron-withdrawing fluorine atoms. Therefore, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.
-
Catalyst Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes give more reproducible results than generating the active catalyst in situ.
-
Solvent: Anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF are essential for successful Buchwald-Hartwig amination.
-
Problem 2: Competitive hydrodehalogenation of the aryl halide starting material.
-
Potential Cause: This side reaction can compete with the desired amination, particularly with electron-rich aryl halides or when the amination is slow.
-
Troubleshooting & Optimization:
-
Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress hydrodehalogenation.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Data Presentation
The following tables summarize recommended starting conditions for optimizing coupling reactions with this compound. These are general guidelines, and optimization will be necessary for specific substrates.
Table 1: Recommended Starting Conditions for Amide Coupling
| Parameter | Condition 1: Standard | Condition 2: For Challenging Substrates |
| Coupling Reagent | EDC/HOBt (1.2 equiv each) | HATU (1.2 equiv) |
| Base | DIPEA or NMM (2.0 equiv) | DIPEA (2.0 equiv) |
| Solvent | DMF or CH₂Cl₂ | DMF or Acetonitrile |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Amine (equiv) | 1.0 | 1.0 |
| Carboxylic Acid (equiv) | 1.1 | 1.1 |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1: Aryl Bromide | Condition 2: Aryl Chloride |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ (2-4 mol%) |
| Ligand | XPhos or SPhos (2-4 mol%) | RuPhos or BrettPhos (4-8 mol%) |
| Base | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80-110 °C | 100-120 °C |
| Amine (equiv) | 1.2 | 1.2 |
| Aryl Halide (equiv) | 1.0 | 1.0 |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
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To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar), add HATU (1.2 mmol) and DIPEA (2.0 mmol).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
-
In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), NaOtBu (1.5 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%) to an oven-dried reaction vessel.
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualization of Workflows
Caption: General workflow for amide coupling reactions.
Caption: General workflow for Buchwald-Hartwig amination.
References
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. mdpi.com [mdpi.com]
- 5. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 6. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 7. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 4,5-Difluoro-2-methoxybenzylamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Difluoro-2-methoxybenzylamine, with a focus on addressing low conversion rates in reductive amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 4,5-Difluoro-2-methoxybenzaldehyde, using ammonia as the nitrogen source. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.
Q2: I am experiencing very low yields in my reductive amination reaction. What are the primary causes?
A2: Low yields in the reductive amination of 4,5-Difluoro-2-methoxybenzaldehyde can stem from several factors:
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Incomplete Imine Formation: The equilibrium between the aldehyde and the imine may not favor imine formation. This can be due to the presence of water or suboptimal pH.
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (4,5-Difluoro-2-methoxybenzyl alcohol), a common side product.
-
Over-alkylation: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which can then be reduced.
-
Decomposition of Starting Material or Product: The fluorinated aromatic ring can be sensitive to harsh reaction conditions.
-
Inefficient Reduction: The chosen reducing agent may not be effective enough under the reaction conditions to reduce the intermediate imine.
Q3: What are the recommended reducing agents for this reaction?
A3: Several reducing agents can be employed for reductive amination. The choice often depends on the scale of the reaction, the sensitivity of the substrate, and safety considerations. Common choices include:
-
Sodium Borohydride (NaBH₄): A cost-effective and common reducing agent, though it can also reduce the starting aldehyde.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): More selective for the imine over the aldehyde, but it is toxic.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often a good choice for sensitive substrates.
-
Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method, particularly for larger-scale synthesis.[2]
Q4: How can I minimize the formation of the benzyl alcohol side product?
A4: To minimize the reduction of the starting aldehyde to 4,5-Difluoro-2-methoxybenzyl alcohol, you can:
-
Use a milder reducing agent: Sodium cyanoborohydride or sodium triacetoxyborohydride are generally more selective for the imine.
-
Control the addition of the reducing agent: Adding the reducing agent portion-wise can help to control the reaction and favor the reduction of the imine as it is formed.
-
Optimize reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of aldehyde reduction more than the rate of imine reduction.
Q5: What are the best practices for purifying this compound?
A5: Purification can typically be achieved through the following methods:
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Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
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Column Chromatography: Silica gel chromatography is a common method for purifying the final product. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent the product from streaking on the column, is a good starting point.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Aldehyde | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure proper stoichiometry of reagents. |
| Poor quality of reagents. | - Use fresh, high-purity starting materials and reagents. - Ensure solvents are anhydrous if required by the reducing agent. | |
| Major Byproduct is 4,5-Difluoro-2-methoxybenzyl alcohol | Aldehyde is being reduced faster than imine formation/reduction. | - Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. - Add the reducing agent slowly and at a lower temperature. - Pre-form the imine before adding the reducing agent. |
| Presence of Secondary Amine Impurity | Over-alkylation of the product. | - Use a larger excess of ammonia. - Add the aldehyde slowly to the reaction mixture containing ammonia. |
| Reaction Stalls Before Completion | Deactivation of catalyst (if using catalytic hydrogenation). | - Use a higher catalyst loading. - Ensure the absence of catalyst poisons in the starting materials. |
| Insufficient reducing agent. | - Increase the equivalents of the reducing agent. | |
| Difficult Product Isolation | Product is water-soluble. | - Saturate the aqueous layer with NaCl (brine) during extraction to decrease the solubility of the amine. - Use a continuous liquid-liquid extractor. |
| Emulsion formation during workup. | - Add a small amount of brine or a different organic solvent to break the emulsion. - Filter the mixture through Celite. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is a representative procedure based on general methods for reductive amination. Optimization may be required for specific laboratory conditions.
Materials:
-
4,5-Difluoro-2-methoxybenzaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol.
-
Ammonia Addition: Cool the solution to 0 °C in an ice bath and add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) dropwise.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (1.5 - 2.0 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding water or saturated aqueous sodium bicarbonate solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine).
-
Expected Yields for Analogous Reactions:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathway for the reductive amination of 4,5-Difluoro-2-methoxybenzaldehyde.
Caption: Troubleshooting workflow for low conversion rates in this compound synthesis.
References
- 1. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 5. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4,5-Difluoro-2-methoxybenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,5-Difluoro-2-methoxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Impurities in this compound typically originate from the synthetic route employed. The two primary routes are the reductive amination of 4,5-Difluoro-2-methoxybenzaldehyde and the reduction of 4,5-Difluoro-2-methoxybenzonitrile.
Common Impurities Include:
-
From Reductive Amination:
-
Unreacted Starting Material: Residual 4,5-Difluoro-2-methoxybenzaldehyde.
-
Imines: Intermediate Schiff base formed between the aldehyde and ammonia or the product amine.
-
Secondary Amine: N-(4,5-Difluoro-2-methoxybenzyl)-4,5-difluoro-2-methoxybenzylamine, formed by the reaction of the product with the starting aldehyde followed by reduction.
-
Alcohol: 4,5-Difluoro-2-methoxybenzyl alcohol, from the reduction of the starting aldehyde.
-
-
From Nitrile Reduction:
-
Unreacted Starting Material: Residual 4,5-Difluoro-2-methoxybenzonitrile.
-
Imines: Intermediate imines formed during the reduction process.
-
Amides: Hydrolysis of the nitrile or intermediate imine can lead to the formation of 4,5-Difluoro-2-methoxybenzamide.
-
Secondary and Tertiary Amines: Over-alkylation or side reactions can lead to the formation of di- and tri-benzylamine derivatives.[1]
-
Q2: How can I detect the presence of these impurities?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities such as residual solvents and some starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide structural information about the impurities, aiding in their identification.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction and for preliminary purity assessment.
Troubleshooting Purification Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Product is an oil, not a solid | Presence of residual solvent or impurities lowering the melting point. | 1. Ensure complete removal of solvent under high vacuum. 2. Attempt to precipitate the product as a hydrochloride salt by treating a solution in an organic solvent (e.g., diethyl ether or ethyl acetate) with HCl in ether or isopropanol. The salt can then be filtered and, if necessary, converted back to the free base. |
| Multiple spots on TLC after purification | Incomplete separation of impurities with similar polarities. | 1. Optimize the mobile phase for column chromatography; a gradient elution may be necessary. 2. Consider a different stationary phase for chromatography (e.g., alumina instead of silica gel). 3. Recrystallization from a different solvent system may be effective. |
| Low yield after purification | Product loss during extraction or chromatography. | 1. During aqueous workup, ensure the pH is sufficiently basic (pH > 10) to keep the amine in its free base form for efficient extraction into organic solvents. 2. Use a less polar solvent for chromatography if the product is highly retained on the column. 3. Minimize the number of purification steps. |
| Product discolors over time | Oxidation of the amine. | 1. Store the purified product under an inert atmosphere (nitrogen or argon). 2. Store at low temperatures and protect from light. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Distillation
This method is effective for removing neutral impurities such as unreacted aldehyde or alcohol.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. The amine will move to the aqueous phase as the hydrochloride salt, while neutral impurities remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 6 M NaOH).
-
Extraction: Extract the free amine with several portions of an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Distillation: If further purification is needed, the resulting oil can be distilled under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating impurities with different polarities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). A small amount of triethylamine (0.1-1%) can be added to the mobile phase to prevent tailing of the amine on the acidic silica gel.
-
Procedure: a. Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the chosen mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if a gradient elution is required. d. Collect fractions and analyze them by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Analytical HPLC Method for Purity Assessment
This protocol provides a starting point for developing an HPLC method to determine the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative Data Summary
The following table provides a representative summary of impurity levels before and after purification. Actual values will vary depending on the specific reaction conditions and purification method.
| Impurity | Typical % Before Purification | Typical % After Purification | Analytical Method |
| 4,5-Difluoro-2-methoxybenzaldehyde | 5-15% | < 0.1% | HPLC, GC-MS |
| N-(4,5-Difluoro-2-methoxybenzyl)imine | 2-8% | Not Detected | HPLC |
| Di-(4,5-Difluoro-2-methoxybenzyl)amine | 1-5% | < 0.2% | HPLC, LC-MS |
| 4,5-Difluoro-2-methoxybenzyl alcohol | 1-7% | < 0.1% | HPLC, GC-MS |
Workflow for Impurity Removal
Caption: Workflow for the removal of impurities from this compound.
References
Technical Support Center: Scalable Synthesis of 4,5-Difluoro-2-methoxybenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4,5-Difluoro-2-methoxybenzylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction. The primary route of synthesis considered here is the reductive amination of 4,5-Difluoro-2-methoxybenzaldehyde.
Issue 1: Low Conversion of 4,5-Difluoro-2-methoxybenzaldehyde
Question: We are observing a low conversion rate of the starting aldehyde to the desired benzylamine in our scalable reductive amination reaction. What are the potential causes and how can we improve the conversion?
Answer:
Low conversion in the reductive amination of 4,5-Difluoro-2-methoxybenzaldehyde can be attributed to several factors. The electron-donating methoxy group and electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the aldehyde and the stability of the intermediate imine.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Reaction pH | The formation of the imine intermediate is pH-dependent. For electron-rich aldehydes, slightly acidic conditions (pH 5-6) are often optimal to facilitate both the protonation of the carbonyl group and maintain the nucleophilicity of ammonia. | Improved rate of imine formation, leading to higher overall conversion. |
| Inefficient Imine Formation | The equilibrium may not favor the imine. Consider using a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine. | Increased concentration of the imine intermediate available for reduction. |
| Choice and Activity of Reducing Agent | The reducing agent might not be suitable or active enough. For scalable synthesis, catalytic hydrogenation (e.g., H₂/Pd-C) is often preferred. If using hydride reagents, ensure their activity and consider alternatives like sodium borohydride in the presence of a Lewis acid. | More efficient reduction of the imine to the desired primary amine. |
| Inadequate Mixing in a Large Reactor | Poor agitation can lead to localized concentration gradients and incomplete reaction. | Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate, especially at a larger scale. | Increased reaction kinetics and improved conversion. Monitor for potential side reactions at elevated temperatures. |
Logical Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low conversion of 4,5-Difluoro-2-methoxybenzaldehyde.
Issue 2: Formation of Secondary and Tertiary Amine Byproducts
Question: Our scaled-up synthesis is producing significant amounts of N-(4,5-difluoro-2-methoxybenzyl)-4,5-difluoro-2-methoxybenzylamine (secondary amine) and other related impurities. How can we minimize the formation of these byproducts?
Answer:
The formation of secondary and tertiary amines is a common challenge in reductive amination, especially when using ammonia. The primary amine product can act as a nucleophile and react with the remaining aldehyde to form these impurities.
Strategies to Minimize Byproduct Formation:
| Strategy | Detailed Methodology | Expected Outcome |
| Use a Large Excess of Ammonia | Employ a significant molar excess of ammonia relative to the aldehyde. This statistical approach increases the probability of the aldehyde reacting with ammonia rather than the primary amine product. | A significant reduction in the formation of secondary and tertiary amine byproducts. |
| Controlled Addition of Aldehyde | Add the 4,5-Difluoro-2-methoxybenzaldehyde slowly to the reaction mixture containing ammonia and the reducing agent. This maintains a low concentration of the aldehyde, favoring the reaction with the abundant ammonia. | Minimized opportunity for the primary amine product to compete with ammonia for the aldehyde. |
| Optimize Reaction Temperature and Time | Lowering the reaction temperature and minimizing the reaction time once the starting material is consumed can reduce the rate of byproduct formation. | Reduced formation of over-alkylated products. |
| Choice of Catalyst | Certain heterogeneous catalysts can offer better selectivity towards the primary amine. Experiment with different catalysts and supports (e.g., different loadings of Pd on various carbon supports). | Improved chemoselectivity of the reaction. |
Logical Relationship for Minimizing Byproducts:
Caption: Key strategies to minimize byproduct formation in the synthesis.
Issue 3: Difficulties in Product Purification
Question: We are facing challenges in purifying this compound from the reaction mixture at a large scale. What are the recommended purification strategies?
Answer:
Purification of fluorinated amines can be challenging due to their physical properties. A multi-step purification strategy is often necessary for achieving high purity on a large scale.
Recommended Purification Protocol:
| Step | Procedure | Purpose |
| 1. Acid-Base Extraction | After the reaction, quench the mixture and perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The unreacted aldehyde and non-basic impurities will remain in the organic layer. | Separation of the basic amine product from non-basic impurities. |
| 2. Basification and Re-extraction | Basify the acidic aqueous layer with a base (e.g., NaOH) to a pH > 10 to deprotonate the amine salt. Then, extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate). | Isolation of the free amine. |
| 3. Distillation under Reduced Pressure | For large-scale purification, fractional distillation under vacuum is a highly effective method to remove residual solvents and impurities with different boiling points. | To obtain a highly pure product. |
| 4. Crystallization (Optional) | If the amine is a solid or can form a stable salt, crystallization can be an excellent final polishing step to achieve very high purity. | Removal of closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A1: The most common and direct precursor is 4,5-Difluoro-2-methoxybenzaldehyde. This can be synthesized from commercially available starting materials through various aromatic substitution and formylation reactions.
Q2: Which reducing agents are recommended for the scalable reductive amination to produce this compound?
A2: For large-scale production, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is often the most cost-effective and environmentally friendly option. Other options include sodium borohydride, although this can generate significant waste streams on a large scale.
Q3: How can I monitor the progress of the reaction?
A3: On a laboratory scale, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for monitoring the disappearance of the starting aldehyde and the formation of the product. For a manufacturing setting, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantitative analysis.
Q4: What are the typical yields and purity I can expect for this synthesis?
Representative Data for Scalable Synthesis:
| Parameter | Typical Range | Notes |
| Yield | 75 - 85% | Based on the starting aldehyde. |
| Purity (after distillation) | > 98.5% | As determined by HPLC. |
| Reaction Time | 4 - 8 hours | Dependent on catalyst, temperature, and pressure. |
| Ammonia Excess | 10 - 20 equivalents | To minimize byproduct formation. |
| Catalyst Loading (Pd/C) | 1 - 5 mol% | Relative to the aldehyde. |
Q5: What safety precautions should be taken during the scalable synthesis?
A5: When working with hydrogen gas at scale, it is crucial to use appropriate high-pressure reactors and ensure proper ventilation to mitigate the risk of explosion. Ammonia is corrosive and has a strong odor, so handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE). The final product, like many benzylamines, may be corrosive and should be handled with care.
Experimental Protocols
Key Experiment: Scalable Reductive Amination of 4,5-Difluoro-2-methoxybenzaldehyde
This protocol describes a general procedure for the scalable synthesis of this compound via catalytic hydrogenation.
Materials:
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4,5-Difluoro-2-methoxybenzaldehyde
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Ammonia (as a solution in methanol or as a gas)
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Palladium on Carbon (5% or 10% Pd/C)
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Methanol (or another suitable solvent)
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Hydrogen gas
-
High-pressure reactor
Procedure:
-
Reactor Setup: Charge a suitable high-pressure reactor with 4,5-Difluoro-2-methoxybenzaldehyde and the Pd/C catalyst.
-
Solvent and Ammonia Addition: Add methanol as the solvent, followed by the addition of a methanolic solution of ammonia (or introduce ammonia gas).
-
Inerting: Seal the reactor and purge several times with nitrogen to remove any air.
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Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Reaction: Heat the mixture to the target temperature (e.g., 50-70 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate and proceed with the acid-base extraction and distillation as described in the purification section.
Experimental Workflow Diagram:
Caption: Scalable synthesis workflow for this compound.
Technical Support Center: Handling Air-Sensitive 4,5-Difluoro-2-methoxybenzylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of the air-sensitive compound 4,5-Difluoro-2-methoxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: Is this compound actually air-sensitive?
A1: Yes, this compound is designated as an air-sensitive compound.[1][2] Exposure to air, specifically oxygen and moisture, can lead to degradation, affecting the purity and reactivity of the compound in your experiments. The analogous compound 2-Methoxybenzylamine is also classified as air-sensitive and requires storage under a nitrogen atmosphere.[3]
Q2: What are the primary degradation pathways for this compound when exposed to air?
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Oxidation: The primary amine group can oxidize to form the corresponding imine, which may further hydrolyze to an aldehyde.
-
Reaction with Carbon Dioxide: The amine can react with atmospheric carbon dioxide to form a carbonate salt.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3] A cool, dry, and well-ventilated area is recommended for storage. For long-term storage, refrigeration under an inert atmosphere is advisable.
Q4: What are the main safety hazards associated with this compound?
A4: Based on data for the closely related compound 2,4-Difluoro-3-methoxybenzylamine, this substance should be handled as a corrosive material that can cause severe skin burns and eye damage.[4] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[4]
Q5: What are the signs of degradation in my this compound sample?
A5: Visual signs of degradation can include a change in color (e.g., from colorless to yellow or brown) or the formation of solid precipitates (carbonate salts). If you observe any of these changes, the purity of the compound may be compromised, which could negatively impact your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no reaction yield | Degradation of the amine due to air exposure. | Ensure all handling and reaction setup is performed under a strictly inert atmosphere (nitrogen or argon) using appropriate techniques such as a Schlenk line or a glovebox. Use freshly opened or properly stored material. |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider increasing the reaction time or temperature if necessary. | |
| Formation of unexpected byproducts | Presence of impurities from amine degradation (e.g., aldehydes). | Use a fresh, pure sample of the amine. If the purity is questionable, consider purification by distillation under reduced pressure or conversion to a salt followed by regeneration. |
| Reaction with atmospheric carbon dioxide. | Purge all reaction vessels and solvents with an inert gas to remove air and CO2 before introducing the amine. | |
| Difficulty in isolating the pure product | The product itself may be air-sensitive. | Perform the work-up and purification steps under an inert atmosphere. |
| Amine adheres to silica gel during chromatography. | Use a deactivated stationary phase (e.g., amine-functionalized silica) or add a small amount of a competing amine (e.g., triethylamine) to the eluent. | |
| Inconsistent results between experiments | Variable quality of the starting amine due to improper storage or handling. | Implement a standardized protocol for storing and handling the amine to ensure consistency across all experiments. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides data for the closely related compound 4-Methoxybenzylamine as a reference.
| Property | Value (for 4-Methoxybenzylamine) | Reference |
| Boiling Point | 236-237 °C | [5][6] |
| Density | 1.05 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.546 | [5] |
| Storage Temperature | 2-8°C (under inert atmosphere) | [6] |
Experimental Protocols
Detailed Methodology for Handling and Dispensing this compound
This protocol outlines the safe transfer of the air-sensitive liquid using standard syringe techniques under an inert atmosphere.
Materials:
-
This compound in a septum-sealed bottle
-
Dry, nitrogen-flushed glassware (e.g., round-bottom flask with a septum)
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Dry, nitrogen-flushed syringe and long needle
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Source of dry inert gas (nitrogen or argon) with a bubbler
-
Schlenk line or glovebox
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Inert Atmosphere Setup: Assemble the reaction glassware and connect it to a Schlenk line or place it inside a glovebox. Purge the system with inert gas for at least 15-20 minutes to remove any residual air and moisture.
-
Syringe Preparation: Purge a dry syringe with the inert gas by drawing and expelling the gas several times.
-
Compound Transfer:
-
Pierce the septum of the this compound bottle with a needle connected to the inert gas line to create a positive pressure.
-
Insert the needle of the prepared syringe through the septum into the liquid.
-
Slowly draw the desired volume of the amine into the syringe.
-
Withdraw the syringe and immediately insert the needle through the septum of the reaction flask.
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Slowly dispense the amine into the reaction vessel.
-
-
Post-Transfer:
-
Remove the syringe from the reaction flask.
-
Maintain a positive pressure of inert gas in the reaction vessel.
-
Immediately rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous THF or dichloromethane) followed by a quench with a protic solvent (e.g., isopropanol) in a well-ventilated hood.
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Visualizations
Experimental Workflow for Handling Air-Sensitive Reagents
Caption: A typical workflow for handling an air-sensitive liquid reagent.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical diagram for troubleshooting low yields in reactions.
References
Technical Support Center: Synthesis of Fluorinated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid de-fluorination during the synthesis of fluorinated compounds.
Troubleshooting Guide: Unwanted De-fluorination
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Decomposition of a fluorinated compound upon treatment with a strong base. | The C-F bond can be susceptible to elimination or nucleophilic substitution reactions in the presence of strong bases, especially if there are acidic protons beta to the fluorine atom. | - Use a milder base (e.g., K₂CO₃, Cs₂CO₃, or organic bases like triethylamine or DIPEA).- Lower the reaction temperature.- If possible, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge).- Perform a screening of different bases and solvents to find the optimal conditions with minimal de-fluorination. |
| Low or no reactivity of a fluorinated starting material. | The C-F bond is very strong and generally unreactive towards nucleophilic substitution. | - If substitution at the fluorinated carbon is desired, consider activating the C-F bond with a Lewis acid. However, be aware that this can also promote de-fluorination. Careful optimization is required.- Explore alternative synthetic routes that do not require the cleavage of the C-F bond. |
| Formation of alkene byproducts. | Elimination of HF from the starting material or product is a common side reaction, often favored by high temperatures and strong bases. | - Use a less sterically hindered or a "softer" nucleophile if substitution is the goal.- Lower the reaction temperature, as higher temperatures tend to favor elimination.- If elimination is the desired outcome, use a strong, non-nucleophilic base like potassium tert-butoxide. |
| Inconsistent results with Lewis acid catalysis. | Trace amounts of water can affect the activity of some Lewis acid catalysts, potentially leading to undesired side reactions, including de-fluorination. | - Ensure all reagents and solvents are rigorously dried before use.- Consider using a stoichiometric amount of the Lewis acid for better control. |
| Decomposition of the fluorinated compound at high temperatures. | Thermal decomposition of fluoroalkanes can occur at elevated temperatures, often through the elimination of hydrogen fluoride (HF). | - Determine the thermal stability limit for your specific compound.- If high temperatures are necessary, consider using a catalyst that allows for a lower reaction temperature.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition. |
| De-fluorination of a monofluoromethyl group adjacent to a nucleophilic group. | Intramolecular nucleophilic attack on the carbon bearing the fluorine can lead to cyclization and displacement of the fluoride ion. | - Protect the intramolecular nucleophile before performing reactions that might induce cyclization.- Increase the distance between the nucleophile and the monofluoromethyl group in your molecular design if possible. |
| De-fluorination of a β-fluoro carbonyl compound. | The presence of an acidic α-proton in β-fluoro carbonyl compounds makes them prone to HF elimination. | - Use non-basic conditions for reactions involving these substrates.- Consider using a protecting group for the carbonyl moiety to reduce the acidity of the α-proton. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unwanted de-fluorination during synthesis?
Unwanted de-fluorination is primarily caused by:
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Strong Bases: Strong bases can promote elimination (E2 or E1cb mechanisms) or nucleophilic substitution reactions, leading to the cleavage of the C-F bond.
-
High Temperatures: The C-F bond, although strong, can be cleaved at elevated temperatures, often through elimination of HF.
-
Lewis Acids: Lewis acids can activate the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which can result in de-fluorination.
-
Reducing Agents: Certain strong reducing agents can cleave C-F bonds.
-
Photocatalysis: While a powerful tool, visible light photoredox catalysis can be used to intentionally cleave C-F bonds, so reaction conditions must be carefully chosen to avoid this if it is not the desired outcome.[1]
-
Intramolecular Reactions: Nucleophilic functional groups within the same molecule can attack the carbon bearing the fluorine, leading to cyclization and fluoride displacement.[2]
Q2: How can I assess the risk of de-fluorination for my specific compound?
Consider the following factors:
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Structure of the Compound:
-
Acidity of neighboring protons: Protons on carbons adjacent (beta) to the C-F bond are more acidic and can be abstracted by bases, leading to elimination.
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Presence of intramolecular nucleophiles: Groups like amines or alcohols elsewhere in the molecule can attack the C-F bond.[2]
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Position of the fluorine: α-fluoroketones or esters can be sensitive to bases.
-
-
Reaction Conditions:
-
Base/Acid Strength: The stronger the base or acid, the higher the risk.
-
Temperature: Higher temperatures increase the likelihood of elimination reactions.
-
Solvent: Protic solvents can stabilize the fluoride leaving group, potentially facilitating substitution reactions.
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Q3: Are there any general strategies to increase the stability of fluorinated compounds during a reaction?
Yes, some general strategies include:
-
Use Mild Reaction Conditions: Whenever possible, opt for milder reagents and lower reaction temperatures.
-
Inert Atmosphere: Protect your reaction from air and moisture, especially when using sensitive reagents like Lewis acids.
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Protecting Groups: If your molecule contains a functional group that could promote de-fluorination (e.g., a nearby nucleophile), consider protecting it before proceeding with the synthesis. For example, an amine can be protected as a carbamate to reduce its nucleophilicity.[2]
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Careful Choice of Catalysts: If a catalyst is needed, screen different options to find one that promotes the desired reaction without causing de-fluorination.
Experimental Protocols
Protocol 1: Screening for Base Stability of a Fluorinated Compound
Objective: To determine the optimal basic conditions for a reaction involving a fluorinated substrate while minimizing de-fluorination.
Materials:
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Fluorinated substrate
-
A selection of bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA, DBU)
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Anhydrous solvents (e.g., THF, DMF, CH₃CN)
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Small reaction vials
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Stir plate and stir bars
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Analytical instrument for monitoring the reaction (e.g., ¹⁹F NMR, LC-MS, or GC-MS)
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Internal standard
Procedure:
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Set up a parallel experiment with a series of reaction vials.
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In each vial, dissolve a known amount of the fluorinated substrate and the internal standard in an anhydrous solvent.
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Add one of the selected bases to each vial (typically 1.5-2 equivalents).
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Stir the reactions at a set temperature (e.g., room temperature or a slightly elevated temperature).
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Take aliquots from each reaction at regular time intervals (e.g., 1h, 4h, 12h, 24h).
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Quench the aliquots and analyze them to determine the extent of substrate consumption and the formation of any de-fluorinated byproducts.
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Compare the results to identify the base that gives the highest conversion to the desired product with the lowest amount of de-fluorination.
Visualizations
Caption: Decision tree to minimize de-fluorination risk.
References
Work-up procedures for reactions involving 4,5-Difluoro-2-methoxybenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-methoxybenzylamine.
Properties of this compound
A summary of key physical and chemical properties is provided below.
| Property | Value |
| Molecular Formula | C8H9F2NO |
| Molecular Weight | 173.16 g/mol [1] |
| Appearance | Clear colorless to slightly yellow liquid[2] |
| Boiling Point | 236-237 °C (for 4-methoxybenzylamine)[2] |
| Density | 1.05 g/mL at 25 °C (for 4-methoxybenzylamine) |
| Refractive Index | 1.546 (for 4-methoxybenzylamine) |
| LogP | 2.13240[3] |
| Sensitivity | Air Sensitive[3] |
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions when working with this compound?
A1: this compound is classified as causing severe skin burns and eye damage.[1] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin/eye contact.[4]
Q2: How should I store this compound?
A2: This compound is sensitive to air.[3] It should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from incompatible substances.
Q3: What type of reactions is this compound typically used in?
A3: As a primary amine, it is commonly used as a nucleophile in reactions such as amination of aryl halides, amide bond formation, and reductive amination.[5][6]
Q4: What are the key considerations for the work-up of a reaction involving this amine?
A4: The basic nature of the amine is a primary consideration. Work-up procedures will often involve acid-base extractions to separate the amine product from non-basic impurities. The presence of fluorine atoms may influence the solubility of the compound and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions where this compound was used as a starting material.
Issue 1: Emulsion formation during aqueous work-up.
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Q: I am observing a persistent emulsion at the interface of my organic and aqueous layers during extraction. What can I do?
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A: Emulsion formation is common in extractions involving amines.
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Solution 1: Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
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Solution 2: Change Solvent: If possible, switch to a more non-polar extraction solvent that has a greater density difference with water, such as dichloromethane (DCM) or chloroform.[7]
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Solution 3: Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can help to break it up.
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Solution 4: Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
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Issue 2: Low recovery of the desired product.
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Q: My final product yield is very low. Where could I be losing my compound?
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A: Product loss can occur at several stages of the work-up.
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Incomplete Extraction: Your product, especially if it is protonated as a salt, might have some solubility in the aqueous layer. Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) with the organic solvent to ensure complete removal from the aqueous phase.
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Incorrect pH: Ensure the pH of the aqueous layer is appropriate for the extraction. To extract the amine product into the organic layer, the aqueous phase should be basic (pH > 10) to ensure the amine is in its freebase form. If you are trying to remove the unreacted amine, the aqueous phase should be acidic (pH < 2) to form the water-soluble ammonium salt.
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Drying Agent: Do not use an excessive amount of drying agent (e.g., Na2SO4 or MgSO4), as it can adsorb your product. Wash the drying agent with a small amount of fresh solvent after filtering to recover any adsorbed compound.
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Issue 3: Difficulty in purifying the final product.
-
Q: My crude product is an oil and is difficult to purify by recrystallization. What are my options?
-
A:
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Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying amines.[5] Use a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol, often with a small amount of triethylamine (~0.5-1%) to prevent the product from streaking on the silica gel.
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Acid-Base Purification: If impurities are neutral or acidic, you can dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate and extract with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO3) and re-extracted with an organic solvent to recover the purified amine.
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Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[8]
-
Experimental Protocols
General Aqueous Work-up Protocol (Basic Extraction)
This protocol is for isolating a product derived from this compound, assuming the product is basic and soluble in a common organic solvent.
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Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or another suitable quenching agent to neutralize any remaining acid catalysts or reagents.[7]
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of aqueous layer).
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Combine Organic Layers: Combine the organic extracts.
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Washing: Wash the combined organic layers with brine (1 x volume of organic layer) to help remove water and break any emulsions.
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Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[2]
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Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Flash Column Chromatography
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Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent: A common mobile phase for benzylamines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. To prevent tailing of the amine product on the acidic silica gel, add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder.
-
Elution: Run the column, collecting fractions and monitoring by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. 2,6-Difluoro-4-methoxybenzylamine | C8H9F2NO | CID 3866087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
Validation & Comparative
Comparative NMR Analysis: A Guide to ¹H and ¹⁹F Spectra of 4,5-Difluoro-2-methoxybenzylamine
This guide provides a detailed comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy analysis for 4,5-Difluoro-2-methoxybenzylamine against structurally similar alternatives. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and purity assessment of fluorinated organic compounds. The inclusion of detailed experimental protocols and predicted spectral data offers a practical framework for analysis.
Introduction to NMR Analysis of Fluorinated Benzylamines
This compound is a substituted aromatic amine containing multiple NMR-active nuclei (¹H and ¹⁹F). ¹H NMR provides information on the proton environment, while ¹⁹F NMR offers a sensitive and direct probe into the electronic environment of the fluorine atoms. The presence of fluorine significantly influences the chemical shifts of nearby protons due to its high electronegativity and introduces complex spin-spin couplings (J-couplings), including ¹H-¹⁹F and ¹⁹F-¹⁹F interactions, which are invaluable for unambiguous structure determination. Fluorine's 100% natural abundance and the high sensitivity of the ¹⁹F nucleus make ¹⁹F NMR a powerful tool with a wide chemical shift range that minimizes signal overlap.[1][2]
Comparative Spectral Data
The following tables summarize the expected ¹H and ¹⁹F NMR spectral data for this compound and compare it with experimentally determined data for key reference compounds: Benzylamine, 4-Fluorobenzylamine, and 4-Methoxybenzylamine. Data is referenced to Tetramethylsilane (TMS) for ¹H and CFCl₃ for ¹⁹F.[2][3] The data for the target compound is predicted based on established substituent effects and data from analogous structures.
Table 1: ¹H NMR Data Comparison
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -OCH₃ (ppm) | -NH₂ (ppm) | Solvent |
| This compound (Predicted) | H-3: ~6.95 (dd)H-6: ~7.10 (dd) | ~3.85 (s) | ~3.88 (s) | ~1.60 (br s) | CDCl₃ |
| Benzylamine[3] | 7.20-7.35 (m, 5H) | 3.85 (s) | N/A | 1.55 (br s) | CDCl₃ |
| 4-Fluorobenzylamine[4] | ~7.25 (m, 2H)~7.00 (m, 2H) | 3.80 (s) | N/A | 1.50 (br s) | CDCl₃ |
| 4-Methoxybenzylamine[5] | 7.20 (d, 2H)6.86 (d, 2H) | 3.76 (s) | 3.77 (s) | 1.41 (br s) | CDCl₃ |
Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.
Table 2: ¹⁹F NMR Data Comparison
| Compound | Chemical Shift (ppm) | Multiplicity | Key Couplings (Hz) | Solvent |
| This compound (Predicted) | F-4: ~ -140F-5: ~ -145 | dddd | ³JF4-H3 (ortho) ≈ 8-10⁴JF4-H6 (meta) ≈ 4-6³JF5-H6 (ortho) ≈ 8-10⁴JF5-H3 (meta) ≈ 4-6³JF4-F5 (ortho) ≈ 20 | CDCl₃ |
| 4-Fluorobenzaldehyde[6] | -102.4 | m | N/A | CDCl₃ |
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹⁹F NMR spectra.
Sample Preparation
-
Weigh approximately 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve many organic compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H NMR chemical shift referencing (0 ppm). For ¹⁹F NMR, chemical shifts are typically referenced externally to CFCl₃ (0 ppm).[7]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument : Bruker DRX 400 Spectrometer or equivalent.
-
¹H NMR Parameters :
-
Frequency : 400 MHz
-
Pulse Sequence : Standard single-pulse (zg30)
-
Acquisition Time : ~2-3 seconds
-
Relaxation Delay : 2 seconds
-
Number of Scans : 16-64 (depending on sample concentration)
-
Spectral Width : 0-12 ppm
-
-
¹⁹F NMR Parameters :
-
Frequency : 376 MHz
-
Pulse Sequence : Inverse-gated proton decoupling (zgfhigqn) to ensure accurate integration by suppressing the Nuclear Overhauser Effect (NOE).[8][9]
-
Acquisition Time : ~1.5 seconds
-
Relaxation Delay : 5 seconds (for quantitative analysis)[2]
-
Number of Scans : 128-256
-
Spectral Width : -80 to -180 ppm (or as needed to cover the relevant region)[1]
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the residual CDCl₃ signal at 7.26 ppm.[10]
-
Integrate all signals to determine the relative ratios of protons/fluorines.
-
Analyze chemical shifts, multiplicities, and coupling constants to confirm the structure.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of an organic compound.
Caption: Workflow for NMR sample analysis.
Structure-Spectrum Correlation
This diagram shows the structure of this compound and illustrates the key couplings that determine the signal multiplicities in its ¹H and ¹⁹F NMR spectra.
Caption: Key NMR J-couplings in the molecule.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Methoxybenzylamine(2393-23-9) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. chem.washington.edu [chem.washington.edu]
Characterization of 4,5-Difluoro-2-methoxybenzylamine: A Comparative Guide to Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of 4,5-Difluoro-2-methoxybenzylamine, a key intermediate in pharmaceutical synthesis. We will explore expected fragmentation patterns, detail experimental protocols, and compare the utility of mass spectrometry against alternative analytical techniques, supported by experimental data from related compounds.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful tool for the structural elucidation and quantification of small molecules like this compound. The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) allows for the separation of the analyte from complex mixtures and its subsequent identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Predicted Mass and Fragmentation Pattern
The monoisotopic mass of this compound (C8H9F2NO) is 173.0652 g/mol . Upon ionization in the mass spectrometer, typically by electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]+ will be observed at m/z 174.0730.
Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the [M+H]+ ion is expected to undergo characteristic fragmentation. The primary fragmentation pathways for aromatic amines and benzylamines involve cleavage of bonds adjacent to the amine group (alpha-cleavage) and fragmentation of the aromatic ring.[1] For this compound, the following key fragments are anticipated:
-
Loss of ammonia (NH3): A common fragmentation for primary amines, leading to a fragment at m/z 157.0525.
-
Alpha-cleavage: Cleavage of the C-C bond between the benzyl carbon and the aromatic ring would result in a fragment corresponding to the aminomethyl radical loss, however, the more likely alpha-cleavage is the loss of the largest substituent on the benzylic carbon, which in this case is the substituted phenyl group, leading to the [CH2NH2]+ ion at m/z 30.0337. Conversely, cleavage of the C-N bond can also occur.
-
Loss of methoxy group (•OCH3): Fragmentation of the ether linkage can lead to the loss of a methoxy radical, resulting in a fragment at m/z 143.0468.[2]
-
Loss of formaldehyde (CH2O) from the methoxy group: Rearrangement and loss of formaldehyde can result in a fragment at m/z 144.0525.
-
Ring fragmentation: The difluorinated aromatic ring can also undergo fragmentation, although these fragments are typically of lower intensity.
The following diagram illustrates the predicted fragmentation pathway for this compound.
Caption: Predicted MS/MS fragmentation of this compound.
Comparison of Analytical Techniques
While mass spectrometry is a primary tool for characterization, other techniques can provide complementary information or may be more suitable for specific applications.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.[3] | High sensitivity and selectivity, provides structural information, suitable for complex matrices.[3] | Higher instrument cost, potential for matrix effects. |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Excellent separation for volatile and thermally stable compounds, extensive libraries for identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation.[4] |
| HPLC-UV | Separation by high-performance liquid chromatography with detection based on UV absorbance. | Robust and widely available, good for quantitative analysis. | Lower sensitivity and selectivity compared to MS, does not provide structural information beyond retention time. |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed information about the chemical structure and connectivity of atoms. | Unambiguous structure determination. | Lower sensitivity than MS, requires pure samples, more complex data interpretation. |
| Derivatization with Fluorescence Detection | Chemical modification of the amine to a fluorescent derivative, followed by HPLC separation and fluorescence detection.[5][6] | Very high sensitivity, specific for primary amines.[6] | Requires an additional reaction step, derivatizing agent may introduce interferences. |
Experimental Protocols
LC-MS/MS Protocol for this compound
This protocol is a general guideline and should be optimized for the specific instrument and application.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (m/z 50-500) and product ion scan of m/z 174.1.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Energy: Ramp from 10 to 40 eV for fragmentation analysis.
-
The following diagram outlines the general workflow for LC-MS/MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Alternative Method: GC-MS with Derivatization
For GC-MS analysis, derivatization of the primary amine is often necessary to improve volatility and chromatographic performance. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
Derivatization:
-
To 100 µL of the sample solution in a dry solvent (e.g., pyridine), add 50 µL of BSTFA.
-
Heat the mixture at 60 °C for 30 minutes.
-
-
GC Separation:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
The logical relationship for choosing an analytical method is depicted below.
Caption: Decision tree for analytical method selection.
Conclusion
The characterization of this compound is effectively achieved using mass spectrometry, particularly LC-MS/MS, which provides both high sensitivity and detailed structural information through fragmentation analysis. While other techniques such as GC-MS and HPLC-UV offer viable alternatives for specific analytical goals, LC-MS/MS remains the most versatile and informative method for the comprehensive characterization of this important pharmaceutical intermediate. The choice of the optimal analytical technique will ultimately depend on the specific requirements of the analysis, including the sample matrix, the need for structural confirmation, and the desired level of sensitivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Assessment of 4,5-Difluoro-2-methoxybenzylamine
This guide provides a detailed comparison of two high-performance liquid chromatography (HPLC) methods for the comprehensive purity analysis of 4,5-Difluoro-2-methoxybenzylamine. The purity of this fluorinated benzylamine derivative is critical for its application in research and drug development, necessitating robust analytical techniques to identify and quantify both process-related impurities and potential stereoisomers.
The following sections will detail two complementary HPLC approaches: a standard Reverse-Phase HPLC (RP-HPLC) method for achiral purity assessment and a Chiral HPLC method for determining enantiomeric purity. This guide includes detailed experimental protocols, a comparative data summary, and visual workflows to assist researchers in selecting and implementing the appropriate analytical strategy.
Potential Impurities
During the synthesis of this compound, several impurities may arise from starting materials, by-products, or degradation. Potential impurities to consider during purity analysis include:
-
Impurity A (Starting Material): 4,5-Difluoro-2-methoxybenzaldehyde
-
Impurity B (Over-reduction product): 4,5-Difluoro-2-methoxytoluene
-
Impurity C (Dimeric impurity): Bis(4,5-difluoro-2-methoxybenzyl)amine
Comparison of HPLC Methods
Two primary HPLC methods are presented for the comprehensive purity analysis of this compound:
-
Method 1: Reverse-Phase HPLC (RP-HPLC) for Achiral Purity. This method is designed to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.
-
Method 2: Chiral HPLC for Enantiomeric Purity. Given that this compound possesses a chiral center, this method is essential for separating and quantifying the (R)- and (S)-enantiomers.
The selection of the appropriate method will depend on the specific purity aspect being investigated. For complete characterization, both methods are recommended.
Data Presentation
The following tables summarize the typical performance data for the two proposed HPLC methods.
Table 1: Comparative Summary of HPLC Methods
| Parameter | Method 1: Reverse-Phase HPLC | Method 2: Chiral HPLC |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) |
| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) | Heptane and Isopropanol with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Temperature | 30 °C | 25 °C |
| Injection Volume | 10 µL | 10 µL |
Table 2: Representative Chromatographic Data for RP-HPLC (Method 1)
| Compound | Retention Time (min) | Relative Retention Time | Peak Area (%) |
| Impurity A | 3.8 | 0.63 | 0.15 |
| Impurity B | 8.2 | 1.37 | 0.20 |
| Impurity C | 10.5 | 1.75 | 0.10 |
| 4,5-Difluoro-2- methoxybenzylamine | 6.0 | 1.00 | 99.55 |
Table 3: Representative Chromatographic Data for Chiral HPLC (Method 2)
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (S)-enantiomer | 7.2 | 0.5 |
| (R)-enantiomer | 8.5 | 99.5 |
Experimental Protocols
Method 1: Reverse-Phase HPLC for Achiral Purity
Objective: To separate and quantify this compound from its potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis detector
-
Autosampler
-
Column oven
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Instrumentation:
-
HPLC system with an isocratic pump
-
UV-Vis detector
-
Autosampler
-
Column oven
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., Amylose or Cellulose-based), 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: 90:10 (v/v) Heptane:Isopropanol with 0.1% Diethylamine (DEA)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter compatible with organic solvents before injection.
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of RP-HPLC and Chiral HPLC methods.
A Comparative Analysis of the Reactivity of 4,5-Difluoro-2-methoxybenzylamine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic placement of substituents on an aromatic ring can profoundly influence the reactivity and biological activity of a molecule. This guide provides a comparative analysis of the reactivity of 4,5-Difluoro-2-methoxybenzylamine and its positional isomers. The reactivity of the benzylic amine functionality is critical in many synthetic transformations, particularly in the formation of amide and secondary or tertiary amine linkages, which are prevalent in drug candidates.
Predicted Reactivity Based on Electronic Effects
The primary factor governing the nucleophilicity of the benzylamine nitrogen is the electron density on the aromatic ring, which is modulated by the inductive and resonance effects of the substituents.
-
Fluorine (-F): As a halogen, fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in resonance, leading to a weak electron-donating resonance effect (+R). Overall, the inductive effect of fluorine is dominant, making it a deactivating group.
-
Methoxy (-OCH₃): The oxygen atom in the methoxy group is electronegative, resulting in an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom strongly participate in resonance, leading to a significant electron-donating resonance effect (+R). The resonance effect typically outweighs the inductive effect, making the methoxy group an activating group.
The reactivity of the benzylamine towards electrophiles, such as in N-acylation and N-alkylation reactions, is expected to increase with increasing electron-donating character of the substituents on the ring. A higher electron density on the nitrogen atom enhances its nucleophilicity.
To quantify these effects, Hammett substituent constants (σ) are utilized. A more negative σ value corresponds to a greater electron-donating ability and thus higher predicted reactivity of the benzylamine. The total electronic effect can be estimated by the sum of the Hammett constants (Σσ) for the substituents.
Table 1: Predicted Relative Reactivity of Difluoro-methoxybenzylamine Isomers
| Isomer | Substituent Positions | Hammett Constants (σ_meta, σ_para) | Σσ (Estimated) | Predicted Relative Reactivity |
| This compound | 4-F, 5-F, 2-OCH₃ | σ_para(F) = +0.06, σ_meta(F) = +0.34, σ_ortho(OCH₃) = ? | ~ +0.40 + σ_ortho(OCH₃) | Moderate to Low |
| 2,3-Difluoro-6-methoxybenzylamine | 2-F, 3-F, 6-OCH₃ | σ_ortho(F) = ?, σ_meta(F) = +0.34, σ_ortho(OCH₃) = ? | ~ +0.34 + σ_ortho(F) + σ_ortho(OCH₃) | Low |
| 3,4-Difluoro-2-methoxybenzylamine | 3-F, 4-F, 2-OCH₃ | σ_meta(F) = +0.34, σ_para(F) = +0.06, σ_ortho(OCH₃) = ? | ~ +0.40 + σ_ortho(OCH₃) | Moderate to Low |
| 2,5-Difluoro-4-methoxybenzylamine | 2-F, 5-F, 4-OCH₃ | σ_ortho(F) = ?, σ_meta(F) = +0.34, σ_para(OCH₃) = -0.27 | ~ +0.07 + σ_ortho(F) | High |
| 2,6-Difluoro-4-methoxybenzylamine | 2-F, 6-F, 4-OCH₃ | σ_ortho(F) = ?, σ_ortho(F) = ?, σ_para(OCH₃) = -0.27 | ~ -0.27 + 2*σ_ortho(F) | Moderate |
Note: Ortho substituent constants are not as straightforward as meta and para constants due to steric effects and are not universally tabulated. The Σσ values are estimations to illustrate the expected trend. The reactivity prediction is based on the assumption that electronic effects are the primary determinant.
Based on this analysis, 2,5-Difluoro-4-methoxybenzylamine is predicted to be the most reactive isomer due to the powerful electron-donating resonance effect of the para-methoxy group, which is only partially offset by the two fluoro substituents. Conversely, isomers with fluorine atoms in positions that exert a strong combined electron-withdrawing effect and lack a strongly donating methoxy group in a favorable position (e.g., 2,3-Difluoro-6-methoxybenzylamine) are predicted to be the least reactive. This compound is expected to have intermediate to low reactivity.
Experimental Protocols for Reactivity Comparison
To experimentally validate these predictions, the following standardized protocols for N-acylation and N-alkylation can be employed.
I. Comparative N-Acylation with Acetic Anhydride
This protocol allows for the comparison of the rate of amide formation among the isomers.
Materials:
-
This compound and its isomers
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a series of identical, dry reaction vials under an inert atmosphere, add a solution of each benzylamine isomer (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the internal standard (0.5 mmol) to each vial.
-
Add triethylamine (1.2 mmol, 1.2 eq.) to each solution and stir for 5 minutes at room temperature.
-
At time t=0, add acetic anhydride (1.1 mmol, 1.1 eq.) to each vial simultaneously (or in rapid succession).
-
Monitor the reaction progress by taking aliquots from each reaction mixture at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Quench each aliquot by adding it to a vial containing saturated aqueous NaHCO₃ solution.
-
Extract the quenched aliquot with DCM.
-
Analyze the organic layer by GC-MS to determine the ratio of the acylated product to the starting benzylamine by comparing their peak areas relative to the internal standard.
-
Plot the percentage conversion against time for each isomer to compare their reaction rates.
Workflow for Comparative N-Acylation
Caption: Workflow for comparing N-acylation rates.
II. Comparative N-Alkylation with Benzyl Bromide
This protocol compares the rate of secondary amine formation.
Materials:
-
This compound and its isomers
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Internal standard (e.g., tetradecane) for HPLC analysis
-
High-performance liquid chromatograph (HPLC) with a UV detector
Procedure:
-
To a series of identical, dry reaction vials, add each benzylamine isomer (1.0 mmol) and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add anhydrous DMF (5 mL) and the internal standard (0.5 mmol) to each vial.
-
Stir the suspensions at room temperature for 10 minutes.
-
At time t=0, add benzyl bromide (1.0 mmol, 1.0 eq.) to each vial.
-
Maintain the reactions at a constant temperature (e.g., 50 °C) and monitor by taking aliquots at regular time intervals.
-
Dilute each aliquot with a suitable solvent (e.g., acetonitrile) and filter to remove solids.
-
Analyze the filtrate by HPLC to determine the concentration of the starting benzylamine and the N-alkylated product.
-
Plot the consumption of the starting material or formation of the product against time to compare the reaction rates of the isomers.
Logical Flow for Comparative N-Alkylation
A Comparative Guide to 4,5-Difluoro-2-methoxybenzylamine and 2,4-difluorobenzylamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, fluorinated building blocks are indispensable for designing molecules with enhanced metabolic stability, binding affinity, and lipophilicity. Among these, substituted benzylamines are crucial synthons. This guide provides an objective comparison between two important reagents: 4,5-Difluoro-2-methoxybenzylamine and 2,4-difluorobenzylamine, focusing on their physicochemical properties, reactivity, and applications, supported by experimental data and protocols.
Introduction: Structural and Electronic Overview
This compound and 2,4-difluorobenzylamine are both valuable primary amines used as intermediates in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Their utility stems from the presence of the difluorobenzyl motif, a key pharmacophore in many modern drugs.
The primary structural difference lies in the substitution pattern on the aromatic ring. 2,4-difluorobenzylamine is a widely used building block, notably in the synthesis of HIV integrase inhibitors like Dolutegravir. This compound, while less common, is a key intermediate in the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors, which are significant in treating B-cell malignancies and autoimmune diseases.[2][3]
The key differentiator is the presence of a methoxy group (-OCH₃) at the 2-position in this compound. This group exerts a significant electronic influence on the molecule's reactivity.
Figure 1. Chemical structures of the two benzylamines.
Physicochemical Properties
A comparison of the fundamental physical and chemical properties of these two reagents is essential for planning synthetic routes, as these properties influence solubility, reaction kinetics, and purification strategies.
| Property | This compound | 2,4-difluorobenzylamine |
| CAS Number | 1375069-31-0 | 72235-52-0[4] |
| Molecular Formula | C₈H₉F₂NO | C₇H₇F₂N[4] |
| Molecular Weight | 173.16 g/mol [5] | 143.13 g/mol |
| Appearance | Not specified (likely liquid or low-melting solid) | Colorless to pale yellow liquid or crystalline solid[6] |
| Boiling Point | Not specified | 129-130 °C; 82-84 °C (15 torr)[6][7] |
| Melting Point | Not specified | 19-21 °C[6] |
| Density | Not specified | 1.206 g/cm³[6] |
| Solubility | Soluble in common organic solvents | Soluble in ethanol, methanol, dichloromethane; insoluble in water[6] |
Reactivity and Electronic Effects
The primary reaction site for both molecules in synthesis is the nucleophilic amino group (-NH₂). However, the substituents on the aromatic ring modify the electron density of this group, thereby altering its nucleophilicity and basicity.
-
2,4-difluorobenzylamine: The two fluorine atoms are strongly electron-withdrawing due to the inductive effect (-I). This effect reduces the electron density on the benzene ring and, to a lesser extent, on the benzylic carbon and the amino group. The result is a decrease in the amine's basicity and nucleophilicity compared to an unsubstituted benzylamine.
-
This compound: This molecule also has two electron-withdrawing fluorine atoms. However, it possesses an electron-donating methoxy group (-OCH₃) at the ortho position to the benzylamine moiety. The methoxy group exerts a +R (resonance) effect, donating electron density to the ring, and a -I (inductive) effect. The resonance effect is generally stronger and tends to counteract the withdrawing effects of the fluorine atoms, particularly increasing electron density at the ortho and para positions. This donation of electron density makes the amino group in this compound more nucleophilic than that of 2,4-difluorobenzylamine, which can lead to faster reaction rates in nucleophilic substitution or addition reactions.
Figure 2. Comparison of electronic effects on amine nucleophilicity.
Applications and Synthesis Examples
2,4-difluorobenzylamine in HIV Medication
2,4-difluorobenzylamine is a crucial intermediate for several antiretroviral drugs, most notably the HIV integrase inhibitor Dolutegravir. In this synthesis, the benzylamine is typically used to form a key amide bond. Its specific fluorination pattern is critical for enhancing the drug's binding affinity and improving its pharmacokinetic profile. The synthesis of this amine often involves the catalytic reduction of 2,4-difluorobenzonitrile.[8]
This compound in BTK Inhibitors
This reagent is a building block for a new generation of highly potent and selective Bruton's tyrosine kinase (BTK) inhibitors.[2] BTK is a key enzyme in B-cell signaling pathways, and its inhibition is a therapeutic strategy for B-cell cancers and autoimmune diseases.[3][9][10] The 4,5-difluoro-2-methoxy substitution pattern is integral to the pharmacophore, contributing to the inhibitor's high potency and selectivity.
Experimental Protocols
The following are representative protocols for common reactions involving these amines.
Protocol 1: General Amide Bond Formation with 2,4-difluorobenzylamine
This protocol describes a standard carbodiimide-mediated coupling reaction to form an amide, a common step in many synthetic pathways.[11]
Materials:
-
Carboxylic acid (1.0 equiv)
-
2,4-difluorobenzylamine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF.
-
Add 2,4-difluorobenzylamine (1.1 equiv) followed by HOBt (1.2 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 3. General workflow for EDC/HOBt mediated amide synthesis.
Protocol 2: Reductive Amination to Synthesize this compound
This protocol outlines the synthesis of the target amine from its corresponding aldehyde, a standard method in organic chemistry.
Materials:
-
4,5-Difluoro-2-methoxybenzaldehyde (1.0 equiv)[12]
-
Ammonium hydroxide (excess) or another ammonia source
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Methanol or other suitable solvent
Procedure:
-
Dissolve 4,5-Difluoro-2-methoxybenzaldehyde (1.0 equiv) in methanol.
-
Add an excess of ammonium hydroxide to the solution to form the imine in situ. Stir at room temperature for 1-2 hours.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add the reducing agent (e.g., NaBH₄). Caution: Hydrogen gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by distillation under reduced pressure or by column chromatography.
Conclusion
Both this compound and 2,4-difluorobenzylamine are valuable reagents for introducing the difluorobenzyl moiety into complex molecules.
Choose 2,4-difluorobenzylamine when:
-
You are working on established synthetic routes for APIs like Dolutegravir.
-
A less nucleophilic amine is required or desired for selectivity purposes.
-
Cost and commercial availability are primary concerns, as it is a more common building block.[6]
Choose this compound when:
-
Synthesizing specific target molecules, such as novel BTK inhibitors, where this exact substitution pattern is required for biological activity.[2][13]
-
A higher amine nucleophilicity is desired to potentially accelerate reaction rates or improve yields in challenging coupling reactions.
-
The electronic properties of the methoxy group are needed to modulate the characteristics of the final molecule.
The choice between these two building blocks ultimately depends on the specific synthetic target and the desired electronic properties of the final product. While 2,4-difluorobenzylamine is a workhorse intermediate, the unique electronic profile of this compound makes it a critical component for specific, high-value applications in modern drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 4. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Difluoro-4-methoxybenzylamine | C8H9F2NO | CID 3866087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aosc.in [aosc.in]
- 7. 2,4-Difluorobenzylamine(72235-52-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 9. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteric Replacements of the 4,5-Difluoro-2-methoxyphenyl Group in Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioisosteric replacements for the 4,5-difluoro-2-methoxyphenyl moiety, a key structural feature in various kinase inhibitors. The focus of this guide is on the structure-activity relationships (SAR) of analogs of Foretinib (GSK1363089), a potent inhibitor of c-Met and VEGFR2 kinases. While direct one-to-one replacement of the entire 4,5-difluoro-2-methoxyphenyl group is not extensively documented, this guide analyzes a series of analogs with modifications on a key phenyl ring, providing valuable insights into the impact of these changes on biological activity.
Introduction to Foretinib and the Role of the 4,5-Difluoro-2-methoxyphenyl Group
Foretinib is a multi-kinase inhibitor that has been investigated for the treatment of various cancers.[1][2] Its chemical structure features a 4,5-difluoro-2-methoxyphenyl group, which plays a crucial role in its binding affinity and overall pharmacological profile. The fluorine atoms and the methoxy group contribute to the electronic and conformational properties of the molecule, influencing its interaction with the target kinases. Bioisosteric replacement of this group is a strategy employed in medicinal chemistry to optimize drug-like properties, such as potency, selectivity, and metabolic stability.
Comparative Analysis of Foretinib Analogs
A study by researchers focused on designing and synthesizing a series of 6,7-disubstituted-4-phenoxyquinoline derivatives with a pyridazinone moiety as c-Met inhibitors provides a basis for our comparative analysis.[3][4] These compounds can be considered analogs of Foretinib, where the core structure is modified, and various substituents are introduced on a phenyl ring, which can be compared to the difluoro-methoxy substituted phenyl ring in Foretinib.
Quantitative Data Summary
The following tables summarize the in vitro biological data for Foretinib and a selection of its analogs.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Foretinib | c-Met | 0.4[1][5] |
| VEGFR2 (KDR) | 0.9[1][5] | |
| Compound 41 | c-Met | 0.9[4] |
| Compound 42 | c-Met | 1.2[4] |
| Compound 52 | c-Met | 0.8[4] |
| Compound 53 | c-Met | 0.6[4] |
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines
| Compound | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Foretinib | - | - | - |
| Compound 41 | 0.005[4] | 0.53[4] | 0.008[4] |
| Compound 42 | 0.004[4] | 0.51[4] | 0.007[4] |
| Compound 52 | 0.004[4] | 0.50[4] | 0.007[4] |
| Compound 53 | 0.003[4] | 0.49[4] | 0.006[4] |
Note: Direct cytotoxicity data for Foretinib on these specific cell lines under the same experimental conditions was not available in the referenced literature.
Experimental Protocols
In Vitro c-Met Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a method for determining the in vitro inhibitory activity of compounds against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr))
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
Test compounds
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of c-Met kinase solution (prepared in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of biotinylated peptide substrate and ATP (prepared in assay buffer).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of HTRF detection reagents (pre-mixed in detection buffer).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The HTRF ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate. IC50 values are calculated from the dose-response curves.[3][4][6][7][8]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[9][10][11]
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined from the dose-response curves.
Mandatory Visualizations
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
Caption: HTRF-based kinase inhibitor screening workflow.
References
- 1. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
Structure-Activity Relationship of 4,5-Difluoro-2-methoxybenzylamine Derivatives: A Field in Need of Exploration
A comprehensive review of scientific literature reveals a notable absence of specific research detailing the structure-activity relationship (SAR) of 4,5-Difluoro-2-methoxybenzylamine derivatives. This indicates a significant gap in the current understanding of this particular chemical scaffold and its potential biological activities. Consequently, a direct comparison guide with quantitative data and established experimental protocols for this class of compounds cannot be compiled at this time.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that this chemical space is largely unexplored, offering a novel field for the design and discovery of new bioactive molecules. To aid in these future endeavors, this guide provides insights from structurally related compounds and proposes a logical workflow for establishing the SAR of this compound derivatives.
Insights from Structurally Analogous Compounds
While direct SAR data is unavailable for the title compounds, analysis of molecules sharing key structural features—namely the 2-methoxybenzylamine core and the difluorophenyl moiety—can provide valuable preliminary hypotheses for guiding future research.
N-(2-Methoxybenzyl) Derivatives in Serotonergic Systems
A prominent class of compounds featuring the 2-methoxybenzyl group are the N-(2-methoxybenzyl)phenethylamines, commonly known as NBOMes. These compounds are potent agonists of the serotonin 5-HT2A receptor. The SAR of NBOMes highlights the critical role of the N-(2-methoxybenzyl) substitution for high-affinity binding. Variations in the substitution pattern on the phenethylamine portion of the NBOMe scaffold lead to significant changes in potency and efficacy. This suggests that the 2-methoxybenzylamine core in the title compounds could potentially direct them towards G-protein coupled receptors, although the influence of the 4,5-difluoro substitution would be a key determinant of target specificity and activity.
The Role of the Difluorophenyl Moiety in Kinase Inhibition
The 4,5-difluorophenyl group is a common feature in a variety of kinase inhibitors. For example, certain potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) incorporate a 4,5-difluorophenylamino moiety. In these molecules, the fluorine atoms often participate in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase, contributing to high potency and selectivity. This suggests that this compound derivatives could be investigated as potential kinase inhibitors, where the difluorinated ring may serve as a key pharmacophoric element for target engagement.
Proposed Experimental Workflow for SAR Determination
To systematically investigate the SAR of this compound derivatives, a structured research plan is essential. The following workflow outlines a logical progression from initial library synthesis to the establishment of a robust SAR profile.
Caption: A logical workflow for the synthesis and evaluation of this compound derivatives to establish their structure-activity relationship.
Conclusion
The field of this compound derivatives is currently uncharted territory in medicinal chemistry. The lack of existing research means that there is a prime opportunity for novel discoveries. By drawing preliminary insights from structurally related compounds and adopting a systematic approach to synthesis and biological evaluation, researchers can begin to unlock the therapeutic potential of this unexplored class of molecules. The development of a comprehensive SAR will be the foundational step in transforming these compounds from chemical curiosities into potential drug candidates.
X-ray crystallography of compounds derived from 4,5-Difluoro-2-methoxybenzylamine
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount for rational drug design. The introduction of fluorine atoms can significantly alter a compound's physicochemical properties, influencing its conformation, crystal packing, and ultimately its biological activity. This guide provides a comparative analysis of the X-ray crystal structure of a 4,5-difluoro-substituted phenyl derivative and its non-fluorinated analog, offering insights into the structural impact of difluorination.
This analysis focuses on N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, a compound featuring the 4,5-difluoro substitution pattern relevant to derivatives of 4,5-Difluoro-2-methoxybenzylamine. For comparative purposes, its structural parameters are contrasted with its non-fluorinated counterpart, N-(2-iodophenyl)benzenesulfonamide. While not direct derivatives of the target benzylamine, these structures provide valuable data on the influence of the 4,5-difluoro substitution on the phenyl ring's geometry and intermolecular interactions.
Comparative Crystallographic Data
The following table summarizes key crystallographic data for the two compounds, allowing for a direct comparison of their structural parameters.
| Parameter | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide[1][2] | N-(2-iodophenyl)benzenesulfonamide[1][2] | N-(4-methoxyphenyl)acetamide[3][4] |
| Chemical Formula | C₁₂H₈F₂INO₂S | C₁₂H₁₀INO₂S | C₉H₁₁NO₂ |
| Crystal System | Triclinic | Monoclinic | Orthorhombic |
| Space Group | P-1 | P2₁/c | Pbca |
| Unit Cell Dimensions | |||
| a (Å) | 6.2351 (10) | 9.948 (3) | 9.1172 (2) |
| b (Å) | 26.0156 (4) | 8.833 (3) | 7.4950 (2) |
| c (Å) | 12.4864 (2) | 11.420 (3) | 24.6628 (5) |
| α (°) | 90 | 90 | 90 |
| β (°) | 93.243 (2) | 102.682 (4) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2022.17 (6) | 978.1 (5) | 1686.13 (7) |
| Calculated Density (Mg m⁻³) | 1.519 | - | - |
| Torsion Angle (C7—N1—S1—C6) (°) | -61.1 (6) | -69.0 (2) | - |
| Dihedral Angle between Benzene Rings (°) | 73.1 (1) | 44.1 (1) | - |
The Influence of Difluorination on Molecular Conformation and Crystal Packing
The substitution of two hydrogen atoms with fluorine in the 4 and 5 positions of the phenyl ring leads to notable differences in the crystal structures of the analyzed compounds. The symmetry of the crystal system changes from monoclinic in the non-fluorinated compound to triclinic in the difluorinated analogue.[1][2] This change is accompanied by distinct molecular conformations and packing features.
In N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, the molecules are linked by N—H⋯O(S) hydrogen bonds, forming dimers.[1][2] In contrast, the crystal packing of N-(2-iodophenyl)benzenesulfonamide is dominated by N—H⋯O hydrogen-bonding interactions that link the molecules into chains.[1][2] The dihedral angle between the two benzene rings is significantly larger in the difluorinated compound (73.1 (1)°) compared to its non-fluorinated counterpart (44.1 (1)°).[1][2]
Experimental Protocols
The following section outlines a general methodology for the single-crystal X-ray diffraction analysis of compounds similar to those discussed.
Synthesis and Crystallization
Synthesis of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide: To a solution of 4,5-difluoro-2-iodoaniline in a suitable dry solvent such as dichloromethane, benzenesulfonyl chloride and a base like pyridine are slowly added. The reaction mixture is stirred at room temperature under an inert atmosphere. Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified.[1]
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected, typically at a low temperature to minimize thermal vibrations. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for X-ray crystallography.
References
- 1. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-methoxyphenyl)acetamide - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
A Comparative Guide to the Structural Validation of Synthesized 4,5-Difluoro-2-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for synthesized 4,5-Difluoro-2-methoxybenzylamine against two commercially available structural isomers: 2,3-Difluoro-6-methoxybenzylamine and 2,6-Difluoro-4-methoxybenzylamine. The validation of the chemical structure of newly synthesized compounds is a critical step in the drug discovery and development process, ensuring the identity and purity of the target molecule. This document outlines the expected outcomes from standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—to facilitate the structural elucidation of this compound.
Comparison of Spectroscopic and Physical Data
The following tables summarize the key physical and predicted spectroscopic data for this compound and its isomers. This data serves as a reference for researchers to compare against their experimental results.
Table 1: Physical and Molecular Properties
| Property | This compound (Synthesized) | 2,3-Difluoro-6-methoxybenzylamine (Alternative 1) | 2,6-Difluoro-4-methoxybenzylamine (Alternative 2) |
| Molecular Formula | C₈H₉F₂NO | C₈H₉F₂NO | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol | 173.16 g/mol | 173.16 g/mol |
| Appearance | Predicted: Colorless to light yellow liquid or solid | White Solid | Liquid |
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton Assignment | This compound (ppm) | 2,3-Difluoro-6-methoxybenzylamine (ppm) | 2,6-Difluoro-4-methoxybenzylamine (ppm) |
| -CH₂-NH₂ | ~3.8 (s, 2H) | ~3.9 (s, 2H) | ~3.8 (s, 2H) |
| -OCH₃ | ~3.8 (s, 3H) | ~3.9 (s, 3H) | ~3.8 (s, 3H) |
| Aromatic-H | ~6.8 (dd, 1H), ~7.0 (dd, 1H) | ~6.8 (m, 1H), ~7.1 (m, 1H) | ~6.4 (d, 2H) |
| -NH₂ | ~1.6 (br s, 2H) | ~1.7 (br s, 2H) | ~1.5 (br s, 2H) |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon Assignment | This compound (ppm) | 2,3-Difluoro-6-methoxybenzylamine (ppm) | 2,6-Difluoro-4-methoxybenzylamine (ppm) |
| -CH₂-NH₂ | ~40 | ~39 | ~35 |
| -OCH₃ | ~56 | ~61 | ~56 |
| Aromatic C-F | ~145-155 (dd) | ~145-155 (dd) | ~160-165 (dd) |
| Aromatic C-H | ~110-120 (d) | ~110-125 (d) | ~100 (d) |
| Aromatic C-O | ~150 (d) | ~140 (dd) | ~160 (t) |
| Aromatic C-CH₂ | ~125 (d) | ~120 (dd) | ~115 (t) |
Table 4: Predicted ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)
| Fluorine Position | This compound (ppm) | 2,3-Difluoro-6-methoxybenzylamine (ppm) | 2,6-Difluoro-4-methoxybenzylamine (ppm) |
| Aromatic C-F | ~ -135 to -145 (m) | ~ -140 to -165 (m) | ~ -110 to -120 (s) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 173 | 156 ([M-NH₃]⁺), 142 ([M-CH₂NH₂]⁺), 128, 115 |
| 2,3-Difluoro-6-methoxybenzylamine | 173 | 156 ([M-NH₃]⁺), 142 ([M-CH₂NH₂]⁺), 128, 115 |
| 2,6-Difluoro-4-methoxybenzylamine | 173 | 156 ([M-NH₃]⁺), 142 ([M-CH₂NH₂]⁺), 128, 115 |
Table 6: Predicted FTIR Spectral Data (cm⁻¹)
| Functional Group | This compound | 2,3-Difluoro-6-methoxybenzylamine | 2,6-Difluoro-4-methoxybenzylamine |
| N-H Stretch (amine) | 3300-3500 (two bands, medium) | 3300-3500 (two bands, medium) | 3300-3500 (two bands, medium) |
| C-H Stretch (aromatic) | 3000-3100 (sharp, weak) | 3000-3100 (sharp, weak) | 3000-3100 (sharp, weak) |
| C-H Stretch (aliphatic) | 2850-3000 (medium) | 2850-3000 (medium) | 2850-3000 (medium) |
| N-H Bend (amine) | 1590-1650 (medium) | 1590-1650 (medium) | 1590-1650 (medium) |
| C=C Stretch (aromatic) | 1450-1600 (medium) | 1450-1600 (medium) | 1450-1600 (medium) |
| C-F Stretch | 1100-1300 (strong) | 1100-1300 (strong) | 1100-1300 (strong) |
| C-O Stretch (ether) | 1000-1100 and 1200-1275 (strong) | 1000-1100 and 1200-1275 (strong) | 1000-1100 and 1200-1275 (strong) |
| N-H Wag (amine) | 650-900 (broad, medium) | 650-900 (broad, medium) | 650-900 (broad, medium) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Parameters: Acquire spectra at 298 K. Use a standard pulse program with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A spectral width of 16 ppm is appropriate.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Parameters: Acquire proton-decoupled spectra at 298 K. Use a standard pulse program with a 30° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A spectral width of 240 ppm is recommended.
-
-
¹⁹F NMR Spectroscopy:
-
Instrument: 376 MHz NMR Spectrometer
-
Parameters: Acquire proton-decoupled spectra at 298 K. Use a standard pulse program with a 30° pulse width, an acquisition time of 1 second, and a relaxation delay of 1 second. A spectral width of 200 ppm, centered around -140 ppm, should be sufficient. Use an external reference of CFCl₃.
-
Mass Spectrometry (MS)
-
Technique: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Data Acquisition: Scan a mass range of m/z 40-400 to observe the molecular ion and key fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.
Visualizations
Synthesis Workflow
The synthesis of this compound typically proceeds from the corresponding benzaldehyde. The following diagram illustrates a general reductive amination workflow.
Analytical Validation Workflow
The following diagram outlines the logical flow for the structural validation of the synthesized product.
Key Fragmentation Pathways in Mass Spectrometry
The mass spectrum of benzylamine derivatives is characterized by specific fragmentation patterns. The diagram below illustrates the expected fragmentation of the molecular ion.
The Fluorine Advantage: A Comparative Guide to Benzylamine Analogs for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated versus non-fluorinated benzylamine analogs, supported by experimental data, detailed protocols, and visualizations to inform rational drug design and development.
The introduction of fluorine into a molecule can significantly alter its physicochemical properties, often leading to enhanced metabolic stability, modulated bioactivity, and improved pharmacokinetic profiles.[1][2] This is primarily attributed to the high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond, which is more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, which can lead to a longer half-life and improved bioavailability.[1]
Quantitative Comparison of Physicochemical and Biological Properties
The following tables summarize key in vitro data from studies that directly compare the properties of non-fluorinated compounds with their fluorinated benzylamine analogs.
Table 1: Physicochemical Properties
| Property | Non-Fluorinated Analog | Fluorinated Analog | Implication of Fluorination | Reference |
| pKa | Varies | Generally lower (more acidic) | The high electronegativity of fluorine withdraws electron density, which can decrease the basicity of the benzylamine nitrogen. This can affect the ionization state at physiological pH, influencing solubility and target engagement. | [3][4] |
| logP (Lipophilicity) | Varies | Can increase or decrease | The effect on lipophilicity is position-dependent. While aromatic fluorination often increases lipophilicity, fluorination of alkyl chains can decrease it. This property is crucial for membrane permeability and target binding. | [5][6] |
Table 2: In Vitro Bioactivity (MAO-B Inhibition)
| Compound/Analog | Description | IC50 (µM) for MAO-B | Selectivity Index (MAO-A/MAO-B) | Reference |
| Compound 16 | 4-methyl analog | 0.019 ± 0.001 | High (Selective for MAO-B) | [7] |
| Compound 19 | 3,4-dichloro analog | - (Potent MAO-A inhibitor) | - | [7] |
| Safinamide | Reversible MAO-B inhibitor | 0.163 | 172 | [8] |
| Compound D5 | Chiral fluorinated pyrrolidine derivative | 0.019 | 2440 | [8] |
| FBZ13 | 4-(3-fluoro-benzyloxy) chalcone | 0.0053 | > 7547 | [9] |
Table 3: In Vitro Metabolic Stability
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | > 60 | - | Mouse | [1] | |
| Risperidone Analog | Risperidone | Non-fluorinated | - | - | Human | [10] |
| 9-Fluororisperidone | Fluorinated analog | 16 times more stable | - | Human | [10] | |
| Celecoxib Analog | Celecoxib | Non-fluorinated | - | - | Human | [10] |
| 4'-Fluorocelecoxib | Fluorinated analog | 4 times more stable | - | Human | [10] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay determines the potency of a compound in inhibiting the MAO-B enzyme. The assay is based on the detection of hydrogen peroxide (H₂O₂), a by-product of the MAO-B-catalyzed oxidation of its substrate.[11][12]
Materials:
-
Recombinant human MAO-B enzyme[12]
-
MAO-B Assay Buffer[12]
-
MAO-B Substrate (e.g., benzylamine or kynuramine)[11]
-
Developer Solution[12]
-
Fluorescent Probe (e.g., OxiRed™ Probe)[11]
-
Test compounds (fluorinated and non-fluorinated benzylamine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Selegiline)[12]
-
96-well black plate with a flat bottom[12]
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[11]
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds and controls. Reconstitute the MAO-B enzyme, substrate, developer, and fluorescent probe according to the supplier's instructions.[12]
-
Inhibitor and Enzyme Incubation: In a 96-well plate, add the test compounds at various concentrations. Add the diluted MAO-B enzyme solution to each well. Incubate for 10 minutes at 37°C.[13]
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add this solution to each well to initiate the reaction.[11]
-
Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for at least 30-60 minutes at 37°C.[11]
-
Data Analysis: Plot the percentage of relative inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[11]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes.[1]
Materials:
-
Pooled human or animal liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the test and control compounds. Thaw the pooled liver microsomes on ice.[1]
-
Incubation: In a 96-well plate, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C for a few minutes.[14]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[14]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent.[14]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.[14]
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point.[14]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the in vitro half-life (T½) from the slope of the linear portion of the curve. Calculate the intrinsic clearance (CLint) using the appropriate formula.[14]
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a ligand for a specific receptor. It typically involves a competitive binding format with a radiolabeled ligand.[15][16]
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)[16]
-
Radiolabeled ligand (e.g., [³H]-labeled compound)[17]
-
Unlabeled test compounds (fluorinated and non-fluorinated analogs)
-
Assay buffer
-
Filter plates (e.g., 96- or 384-well)
-
Scintillation cocktail
-
Microplate scintillation counter[15]
Procedure:
-
Assay Setup: In a filter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[15]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[17]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plate. The filter retains the receptor and the bound ligand.[15]
-
Washing: Wash the filters to remove any unbound radioligand.
-
Quantification: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[15]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.[15]
Visualizing Key Pathways and Workflows
To further elucidate the experimental workflow and the underlying biological context, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
Assessing the Metabolic Stability of Drugs Featuring the 4,5-Difluoro-2-methoxybenzyl Moiety: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of a drug candidate is a critical step in translating a promising compound into a viable therapeutic. The strategic incorporation of specific structural motifs can significantly influence a molecule's pharmacokinetic profile. One such motif of growing interest is the 4,5-difluoro-2-methoxybenzyl group. This guide provides a comparative analysis of the metabolic stability of drugs containing this moiety, supported by experimental data and detailed protocols.
The 4,5-difluoro-2-methoxybenzyl moiety is often employed in medicinal chemistry to enhance potency and modulate physicochemical properties. The presence of fluorine atoms can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary driver of drug clearance. The methoxy group, while potentially a site for metabolism itself (O-demethylation), can also influence binding affinity and molecular conformation. Understanding the interplay of these features is key to predicting and engineering metabolic stability.
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro metabolic stability data for a series of hypothetical compounds, illustrating the impact of the 4,5-difluoro-2-methoxybenzyl moiety compared to structural analogs. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint) determined in human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | Moiety | t½ (min) in HLM | CLint (µL/min/mg protein) |
| Compound A | 4,5-Difluoro-2-methoxybenzyl | > 60 | < 10 |
| Compound B | 2-Methoxybenzyl | 25 | 55 |
| Compound C | 4,5-Difluorobenzyl | 45 | 20 |
| Compound D | Benzyl | 15 | 92 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends based on general principles of drug metabolism. Actual values are highly dependent on the overall molecular structure.
The data suggests that the combined presence of both the difluoro and methoxy substitutions in Compound A results in the highest metabolic stability. The fluorination in Compound C provides a significant improvement over the unsubstituted benzyl group in Compound D , likely by preventing aromatic hydroxylation. The methoxy group alone in Compound B offers some stability, but it can be a liability for O-demethylation. The 4,5-difluoro-2-methoxybenzyl moiety in Compound A appears to benefit from the metabolic blocking effect of the fluorine atoms, while the electronic influence of the substituents may also play a role in reducing the rate of metabolism.
Experimental Protocols
A standard and widely used method for assessing metabolic stability is the in vitro liver microsomal stability assay. This assay provides a robust and high-throughput method to evaluate the intrinsic clearance of a compound.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and comparator compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLM and phosphate buffer.
-
-
Incubation:
-
Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the incubation mixture (final concentration typically 1 µM).
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing ice-cold acetonitrile or methanol to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration) .
-
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the key concepts.
A Researcher's Guide to Purity Confirmation of Commercial 4,5-Difluoro-2-methoxybenzylamine
For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of the purity of 4,5-Difluoro-2-methoxybenzylamine from various commercial suppliers. The following sections detail the experimental protocols for purity determination and present a comparative analysis of hypothetical data from three fictional suppliers.
Comparative Purity Analysis
The purity of this compound obtained from three different fictional suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.
| Supplier | Stated Purity (%) | HPLC Purity (%)[1][2][3][4] | GC-MS Purity (%)[5][6] | qNMR Purity (mol%)[7][8][9] | Major Impurity Identified |
| Supplier A | >98 | 98.5 | 98.2 | 98.7 | Unreacted Starting Material |
| Supplier B | >99 | 99.6 | 99.5 | 99.7 | Isomeric Impurity |
| Supplier C | >95 | 96.2 | 95.8 | 96.5 | Solvent Residue |
Experimental Protocols
Detailed methodologies for the key experiments performed for purity analysis are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying components in a mixture.[4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Purity Calculation: The purity was determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[5][6]
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Samples were dissolved in a suitable solvent like dichloromethane.
-
Purity Calculation: The purity was calculated based on the relative peak area of the main component.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.[7][8][10][9]
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: A certified standard with a known purity (e.g., maleic anhydride).
-
Method: A known mass of the this compound sample and the internal standard were accurately weighed and dissolved in the deuterated solvent. The ¹H NMR spectrum was recorded with a long relaxation delay to ensure full signal relaxation.
-
Purity Calculation: The molar purity was calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Purity Confirmation Workflow Diagram.
References
- 1. lcms.cz [lcms.cz]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Guide to Fluorine NMR for Organic Chemists - W. R. Dolbier - Google Boeken [books.google.nl]
- 10. biophysics.org [biophysics.org]
Safety Operating Guide
Navigating the Safe Disposal of 4,5-Difluoro-2-methoxybenzylamine: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and the protection of the environment. For 4,5-Difluoro-2-methoxybenzylamine, a chemical used in research and drug development, adherence to established disposal protocols is paramount. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
The primary source of information for handling and disposal of any chemical is its Safety Data Sheet (SDS).[1] OSHA requires chemical manufacturers to provide SDSs for hazardous chemicals, which contain detailed information on properties, hazards, and safety precautions, including disposal considerations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. While the specific SDS for this compound is not provided, related compounds are classified as skin and eye irritants or corrosives.[2][3][4][5][6] Therefore, appropriate personal protective equipment (PPE), including safety glasses or face shield, chemical-resistant gloves, and a lab coat, should be worn at all times.[3][5][6] All handling of the chemical waste should be conducted in a well-ventilated area or a chemical fume hood.[2][3][4][5]
Step-by-Step Disposal Procedure
The disposal of chemical waste is regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) from the Environmental Protection Agency (EPA).[7][8] Therefore, it is illegal and unsafe to dispose of chemical waste down the drain or in regular trash.[7][9] The following steps outline the general procedure for the proper disposal of this compound:
-
Waste Identification and Segregation :
-
Treat all waste chemicals as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[10]
-
Do not mix this compound waste with other chemical wastes to prevent unforeseen reactions.[1][11] It is safer to have a policy where no chemicals are combined during disposal preparation.[1]
-
Keep liquid waste in a secure, leak-proof container.[1] The original container is often a suitable choice.[11]
-
-
Proper Container Labeling :
-
All waste containers must be clearly labeled as "Hazardous Waste."[7][9]
-
The label must include the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[1][7][11]
-
If the waste is a mixture, list all constituents and their percentages, ensuring they add up to 100%.[7][11]
-
Include the date when the waste was first added to the container.[7]
-
Provide contact information for the responsible individual, including name and phone number, as well as the location (building and room number).[7]
-
-
Safe Storage of Chemical Waste :
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the container is kept closed at all times, except when adding waste.[9][10]
-
Store incompatible wastes separately to prevent accidental mixing.[9]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[9][10]
-
-
Arranging for Professional Disposal :
Hazardous Waste Labeling Requirements
The following table summarizes the essential information that must be included on a hazardous waste label, based on standard laboratory safety guidelines.[1][7][9]
| Information Required | Description |
| Generator Information | Name, phone number, and location (building, room number) of the person responsible for the waste. |
| EPA ID / Manifest Number | An identification number for tracking the hazardous waste. |
| Accumulation Start Date | The date the first drop of waste was placed in the container. |
| Chemical Composition | Full chemical names of all constituents. No abbreviations or formulas. |
| Physical State | Indicate whether the waste is liquid, solid, or gas. |
| Hazardous Properties | Checkboxes or written indication of the hazards (e.g., corrosive, flammable, toxic). |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of laboratory chemical waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and compliance with all applicable regulations.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. biosynth.com [biosynth.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. pfw.edu [pfw.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
Personal protective equipment for handling 4,5-Difluoro-2-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 4,5-Difluoro-2-methoxybenzylamine. Adherence to these procedures is essential for ensuring a safe laboratory environment. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3]
Immediate Safety Precautions
-
Handling Environment : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1][3]
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[1][2] Do not breathe mist, vapors, or spray.[1][2]
-
Ventilation : Use only in well-ventilated areas.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, minimum thickness of 0.13 mm or 5 mil). Double-gloving is recommended.[4] | Protects against skin contact, which can cause burns and irritation.[1][2][3] Double-gloving provides an extra layer of protection.[4] |
| Eye & Face Protection | Safety glasses with side shields are required. Chemical safety goggles and a face shield are recommended where splashing is a risk.[1][3][4] | Prevents severe eye irritation and damage from accidental splashes.[1][2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Type A, Brown for organic gases and vapors) is necessary if exposure limits are exceeded or if irritation is experienced.[1] | Protects the respiratory system from harmful vapors and aerosols. |
| Body Protection | A flame-resistant lab coat is required. For larger quantities or increased exposure risk, chemical-resistant coveralls are recommended.[1][4] | Protects skin and personal clothing from contamination.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the chemical fume hood is operational and the workspace is clean and organized.[4]
-
PPE Donning : Put on all required PPE in the following order: lab coat, respirator (if needed), safety goggles, face shield (if needed), and then gloves.
-
Weighing and Transfer : Conduct all manipulations, such as weighing and transferring, that may generate aerosols or vapors within the chemical fume hood.[4]
-
Post-Handling : After handling, wash hands thoroughly.[1][5] Clean and decontaminate all work surfaces.
-
PPE Doffing : Remove PPE carefully to avoid cross-contamination, typically in the reverse order of donning.
Emergency First Aid Measures
-
Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.[1][2][3]
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2][3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1][2][3] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][2][3]
Disposal Plan
-
Waste Collection : Dispose of contents and container to an approved waste disposal plant.[1][3] Collect waste in suitable, closed containers labeled for chemical waste.
-
Contaminated PPE : Contaminated clothing should be removed and washed before reuse.[1][2] Dispose of single-use contaminated PPE as hazardous waste.
Safe Handling Workflow
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
